2-Chloro-4,8-dimethylquinoline
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-chloro-4,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXMKQZURGJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959934 | |
| Record name | 2-Chloro-4,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-17-5 | |
| Record name | 3913-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Chloro-4,8-dimethylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a robust synthetic protocol, details expected characterization data, and presents visual workflows to aid in laboratory practice.
Introduction
This compound is a substituted quinoline derivative with potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of a reactive chlorine atom at the 2-position, along with the methyl groups on the carbocyclic and heterocyclic rings, offers multiple sites for further chemical modification, making it a versatile intermediate for library synthesis and lead optimization in drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3913-17-5 | [1] |
| Molecular Formula | C₁₁H₁₀ClN | [1] |
| Molecular Weight | 191.66 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | |
| Purity | >98% (commercially available) | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the N-acetylation of 2,4-dimethylaniline, followed by a Vilsmeier-Haack cyclization reaction.
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of N-(2,4-dimethylphenyl)acetamide
-
Materials: 2,4-dimethylaniline, acetic anhydride, glacial acetic acid, water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess (approximately 1.1 equivalents) of acetic anhydride to the stirred solution. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
After the initial exotherm subsides, heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.
-
Collect the precipitated white solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(2,4-dimethylphenyl)acetamide. Dry the product under vacuum.
-
Step 2: Synthesis of this compound
-
Materials: N-(2,4-dimethylphenyl)acetamide, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), crushed ice, sodium bicarbonate solution.
-
Procedure:
-
In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring, maintaining the temperature below 10°C. This forms the Vilsmeier reagent.
-
After the addition is complete, add N-(2,4-dimethylphenyl)acetamide portion-wise to the Vilsmeier reagent at a rate that maintains the reaction temperature below 20°C.
-
Once the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the final product.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Spectroscopic Data
While publicly accessible spectra for this compound are limited, the following tables provide expected values based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C3) | 7.0 - 7.2 | Singlet |
| Aromatic-H (C5, C6, C7) | 7.3 - 7.8 | Multiplet |
| Methyl-H (C4) | 2.5 - 2.7 | Singlet |
| Methyl-H (C8) | 2.6 - 2.8 | Singlet |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2 | 150 - 152 |
| C3 | 121 - 123 |
| C4 | 145 - 147 |
| C4a | 125 - 127 |
| C5 | 126 - 128 |
| C6 | 128 - 130 |
| C7 | 124 - 126 |
| C8 | 135 - 137 |
| C8a | 147 - 149 |
| C4-CH₃ | 18 - 20 |
| C8-CH₃ | 17 - 19 |
IR Spectroscopy (Expected Absorption Bands)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3050 - 3150 |
| C-H (methyl) | 2850 - 3000 |
| C=C, C=N (aromatic rings) | 1500 - 1650 |
| C-Cl | 700 - 800 |
Mass Spectrometry
| Ion | Expected m/z |
| [M]⁺ (³⁵Cl) | 191.05 |
| [M]⁺ (³⁷Cl) | 193.05 |
| [M-CH₃]⁺ | 176.03 |
| [M-Cl]⁺ | 156.08 |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2,4-dimethylaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
The Vilsmeier-Haack reaction is exothermic and should be performed with adequate cooling and temperature control.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
This technical guide provides a detailed methodology for the synthesis of this compound via a two-step sequence involving N-acetylation and a Vilsmeier-Haack reaction. The provided characterization data, while based on predictions for spectroscopic analysis, offers a solid framework for the verification of the synthesized product. This versatile intermediate holds promise for the development of novel compounds in the fields of drug discovery and materials science.
References
Physical and chemical properties of 2-Chloro-4,8-dimethylquinoline
An In-depth Technical Guide to 2-Chloro-4,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed experimental protocols, key quantitative data, and visualizations of relevant biological pathways to support research and development activities.
Core Chemical and Physical Properties
This compound is a heterocyclic building block belonging to the quinoline family.[1] Its structure, featuring a chlorinated pyridine ring fused to a dimethylated benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications.[2]
Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 3913-17-5 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClN | [1][3] |
| Molecular Weight | 191.66 g/mol | [1][3] |
| Canonical SMILES | CC1=CC(Cl)=NC2=C(C)C=CC=C12 | [2] |
| InChI | InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 | [2][3] |
| InChIKey | UAKXMKQZURGJKF-UHFFFAOYSA-N | [2][3] |
| Appearance | Yellow crystalline solid | [2] |
| Purity | Typically available at ≥96% or ≥98% | [1][4] |
Physical and Spectroscopic Data
| Property | Value | Unit | Source |
| Melting Point | 65-67 | °C | [5] |
| Boiling Point | 312 | °C | [5] |
| Density | 1.188 | g/cm³ | [5] |
| Flash Point | 171 | °C | [5] |
| Water Solubility | Slightly soluble | - | [2] |
| Exact Mass | 191.050177 | g/mol | [3] |
Experimental Protocols
Proposed Synthesis of this compound
The following protocol is a generalized procedure based on common organic chemistry transformations for similar quinoline structures.[6]
Reaction: Chlorination of 4,8-dimethylquinolin-2(1H)-one.
Materials:
-
4,8-dimethylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 4,8-dimethylquinolin-2(1H)-one (1 equivalent).
-
Slowly add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. The reaction can be exothermic.
-
Heat the reaction mixture gently, for instance, on a water bath, for 1-3 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
The crude product may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry.
-
If the product does not precipitate, perform a liquid-liquid extraction using a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[2][7][8] While specific studies on this compound are limited, related chloroquinoline structures have been investigated for their potential as therapeutic agents.
Relevance to PI3K/AKT/mTOR Signaling Pathway
A notable area of cancer research involves the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and controls cell proliferation, survival, and growth.[9] A synthetic derivative of a 2-chloro-quinoline, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating this very pathway.[9] This suggests that the 2-chloroquinoline scaffold could be a promising starting point for developing inhibitors that target this critical cancer-related pathway.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a potential target for quinoline-based therapeutic agents.
Safety and Handling
Storage: this compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C.[2][5]
While specific GHS hazard classifications for this exact compound are not detailed in the search results, related dimethylquinolines are classified as harmful if swallowed, causing skin irritation, and causing serious eye damage.[10] Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [guidechem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Chloro-4,8-dimethylquinoline CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: 2-Chloro-4,8-dimethylquinoline CAS Number: 3913-17-5 Molecular Formula: C₁₁H₁₀ClN
Physicochemical and Spectral Data
| Property | Value | Reference |
| Molecular Weight | 191.66 g/mol | [1] |
| Purity | ≥98% | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-chloro-substituted quinolines is often achieved through the Vilsmeier-Haack reaction. This reaction typically involves the cyclization of an appropriate N-arylacetamide in the presence of a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide).
General Synthetic Workflow for 2-Chloroquinolines via Vilsmeier-Haack Reaction
Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinolines.
Experimental Protocol: Vilsmeier-Haack Cyclization of N-Arylacetamides (General)
This protocol is a generalized procedure based on the synthesis of similar 2-chloro-3-formylquinolines and may require optimization for the synthesis of this compound.
-
Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF).
-
Reaction: The corresponding N-arylacetamide is added to the prepared Vilsmeier reagent. The reaction mixture is then heated, typically at temperatures ranging from 80-90°C.
-
Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as a saturated sodium acetate solution, to precipitate the crude product.[2]
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Potential Biological Activities and Drug Development Applications
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[3] While specific biological data for this compound is limited, related compounds have shown significant potential in several therapeutic areas.
Anticancer Activity
Numerous 2-chloroquinoline derivatives have been investigated for their anticancer properties.[3][4] Their mechanisms of action are often multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.
The following is a general protocol for assessing the in vitro anticancer activity of a compound.[5]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.
Caption: Workflow for an in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity
The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[3] The biological activity of these compounds can be evaluated using various in vitro assays.
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound is a heterocyclic building block with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively documented in publicly available literature, the known synthetic routes and biological activities of related quinoline derivatives provide a strong foundation for its further investigation as a potential therapeutic agent. The protocols outlined in this guide offer a starting point for the synthesis and evaluation of this and similar compounds.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
Spectroscopic Profile of 2-Chloro-4,8-dimethylquinoline: A Technical Guide
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.
Data Presentation
The mass spectrum for 2-chloro-4,8-dimethylquinoline was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The key quantitative data is summarized below.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| Exact Mass | 191.050177 g/mol |
| Key Mass Fragments (m/z) | 191 (M+), 156, 142, 128 |
Source: SpectraBase[1]
Experimental Protocol
A general protocol for the analysis of quinoline derivatives by GC-MS is as follows:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or methanol.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.[2]
-
Gas Chromatography (GC) Method:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: An initial temperature of 90°C is held for 2 minutes, followed by a ramp to 260°C at a rate of 20°C/min, and held at 260°C for 3 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).
While specific experimental NMR data for this compound is not available, the following tables present predicted chemical shifts based on the analysis of related quinoline derivatives.[4][5][6] These predictions are valuable for identifying the key resonances of the target molecule.
Data Presentation
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.2 - 7.4 | s |
| H-5 | 7.6 - 7.8 | d |
| H-6 | 7.4 - 7.6 | t |
| H-7 | 7.3 - 7.5 | d |
| 4-CH₃ | 2.5 - 2.7 | s |
| 8-CH₃ | 2.6 - 2.8 | s |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 145 - 147 |
| C-4a | 128 - 130 |
| C-5 | 126 - 128 |
| C-6 | 125 - 127 |
| C-7 | 130 - 132 |
| C-8 | 136 - 138 |
| C-8a | 147 - 149 |
| 4-CH₃ | 18 - 20 |
| 8-CH₃ | 17 - 19 |
Experimental Protocol
A standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is outlined below.[4]
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.[4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.[4]
-
¹H NMR Spectrum Acquisition:
-
A standard single-pulse experiment is employed.
-
Key parameters to be optimized include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[4]
-
-
¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable technique for identifying the functional groups present in a molecule.
Data Presentation
Although a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the functional groups present and data from similar compounds.[3][7]
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Methyl (CH₃) |
| 1600 - 1620 | C=N stretch | Quinoline ring |
| 1500 - 1580 | C=C stretch | Aromatic ring |
| 1370 - 1450 | C-H bend | Methyl (CH₃) |
| 750 - 850 | C-Cl stretch | Aryl chloride |
Experimental Protocol
A general protocol for obtaining an IR spectrum is as follows:
-
Sample Preparation:
-
Solid Samples: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Liquid Samples: A drop of the liquid can be placed between two salt (NaCl or KBr) plates.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
The sample is placed in the spectrometer, and the sample spectrum is recorded.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[8]
-
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Crystal Structure Analysis of 2-Chloro-4,8-dimethylquinoline: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystallographic analysis of 2-Chloro-4,8-dimethylquinoline. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) or other public repositories, this document offers a detailed framework based on the analysis of closely related analogues. By examining the crystallographic data and experimental protocols of similar structures, researchers can gain valuable insights into the probable molecular geometry, crystal packing, and analytical methodologies applicable to the target compound.
Comparative Crystallographic Data of Analogous Compounds
To infer the structural properties of this compound, the crystallographic data of two closely related compounds, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline and 4-Chloro-2,5-dimethylquinoline, are presented below. These tables summarize the key parameters from single-crystal X-ray diffraction studies, offering a basis for understanding the influence of substituent placement on the quinoline core.
Table 1: Crystal Data and Structure Refinement for 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline
| Parameter | Value |
| Empirical Formula | C₁₂H₁₂ClNO |
| Formula Weight | 221.68 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.4492 (12) |
| b (Å) | 4.6271 (2) |
| c (Å) | 14.3773 (7) |
| β (°) | 113.297 (7) |
| Volume (ų) | 1066.17 (10) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.33 |
| R[F² > 2σ(F²)] | 0.033 |
| wR(F²) | 0.094 |
Table 2: Crystal Data and Structure Refinement for 4-Chloro-2,5-dimethylquinoline [1][2]
| Parameter | Value |
| Empirical Formula | C₁₁H₁₀ClN |
| Formula Weight | 190.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9534 (9) |
| b (Å) | 13.0762 (14) |
| c (Å) | 10.4306 (11) |
| β (°) | 99.239 (8) |
| Volume (ų) | 936.09 (19) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.35 |
| R[F² > 2σ(F²)] | 0.050 |
| wR(F²) | 0.147 |
Generalized Experimental Protocols
The following sections outline generalized methodologies for the synthesis, crystallization, and crystal structure determination of this compound, adapted from established procedures for similar quinoline derivatives.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from 2,8-dimethylquinoline. A common and effective method involves the oxidation of the 4-position to a hydroxyl group, followed by chlorination.
-
Synthesis of 2,8-Dimethylquinolin-4-ol: A mixture of 2,8-dimethylquinoline and a suitable oxidizing agent in an appropriate solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
-
Chlorination of 2,8-Dimethylquinolin-4-ol: The synthesized 2,8-dimethylquinolin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base. The reaction mixture is heated, and after completion, it is carefully poured onto crushed ice. The resulting precipitate of this compound is collected by filtration, washed with water, and purified by column chromatography or recrystallization.
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step.[3][4][5][6][7] The following methods are commonly employed for small organic molecules:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, chloroform, or ethyl acetate) at room temperature. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and promoting crystal growth.
-
Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 293 K or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of this compound.
Biological Relevance and Signaling Pathways
Quinoline derivatives, including chloroquinolines, are known for their broad spectrum of biological activities, such as antimalarial, antibacterial, and anticancer properties.[8][9][10] The mechanism of action for their antibacterial effects often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12][13] These enzymes are crucial for DNA replication, transcription, and repair in bacteria.
Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that are transiently cleaved by the enzymes.[13][14][15] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[13]
The following diagram illustrates the inhibitory action of quinolone derivatives on bacterial DNA gyrase.
References
- 1. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. How To [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of quinolones against Escherichia coli DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on 2-Chloro-4,8-dimethylquinoline derivatives
An In-depth Technical Guide on 2-Chloro-4,8-dimethylquinoline Derivatives for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities.[1][2] This is due to its versatile and reactive nature, as well as its relatively low toxicity, making it a valuable building block in the creation of new drugs.[1] Derivatives of quinoline have shown a broad spectrum of pharmacological potential, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The this compound core, in particular, serves as a key intermediate for the synthesis of novel compounds with potentially enhanced biological efficacy. The chloro group at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The methyl groups at the 4- and 8-positions can influence the molecule's steric and electronic properties, which may affect its interaction with biological targets.[6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common approach begins with the construction of the quinoline core, followed by chlorination and subsequent derivatization.
A general synthetic workflow for preparing derivatives of a substituted 2-chloroquinoline is depicted below. This often starts with the synthesis of a 4-hydroxyquinoline intermediate, which is then chlorinated to provide the reactive 2-chloroquinoline scaffold. This scaffold can then be further modified.
Experimental Protocol: Synthesis of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline
A specific example of the synthesis of a 2-chloro-dimethylquinoline derivative involves the chlorination of a quinolin-2-ol precursor.[7]
Materials:
-
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol
-
Thionyl chloride (SOCl₂)
Procedure:
-
A mixture of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol and thionyl chloride is heated at 60°C for 3 hours.[7]
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.
-
The residue is then worked up to isolate the desired product, 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline.[7]
This 2-chloro derivative can then be reacted with various aromatic amines to generate a library of N-substituted-7,8-dimethylquinolin-2-amines.[7]
Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their antimicrobial and anticancer potential.
Antimicrobial and Antifungal Activity
Several novel derivatives of 7,8-dimethylquinolines have been synthesized and screened for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella typhosa.[7] The screening was performed using the ditch-plate technique at concentrations of 2 and 5 mg/ml in DMF.[7] While specific quantitative data for this compound derivatives from this study is not provided, it highlights the general antimicrobial potential of this class of compounds.
Anticancer Activity
The quinoline scaffold is a recognized "privileged structure" in drug discovery, known for its ability to interact with various biological targets implicated in cancer.[6] Derivatives of 7-chloroquinoline have been explored as potential anticancer agents, with their mechanism of action often linked to the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[6] The this compound scaffold represents a valuable starting point for synthesizing compound libraries for screening against different cancer cell lines.[6]
Antiviral Activity
Recent studies have explored 2-chloroquinoline-based compounds as potential dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases essential for viral replication.[8] While this research did not specifically use 4,8-dimethyl substituted derivatives, it demonstrates the potential for 2-chloroquinolines to be developed into antiviral agents. The 2-chloro group can act as a "warhead" for covalent modification of the cysteine residue in the enzyme's active site.[8]
The logical relationship for the derivatization of a chloroquinoline core to explore its biological activities can be visualized as follows:
Quantitative Data Summary
While specific quantitative data for this compound derivatives is limited in the provided search results, the following table summarizes illustrative data for related quinoline derivatives to provide a comparative context.
| Compound Class | Biological Activity | Target Organism/Cell Line | Measurement | Result | Reference |
| 2-chloroquinoline-based imines | Antiviral (SARS-CoV-2) | MPro and PLPro enzymes | Kᵢ | < 2 µM | [8] |
| Azetidinone derivative of 2-chloroquinoline | Antiviral (SARS-CoV-2) | MPro | IC₅₀ | 820 nM | [8] |
| Azetidinone derivative of 2-chloroquinoline | Antiviral (SARS-CoV-2) | PLPro | IC₅₀ | 350 nM | [8] |
| 7,8-dimethylquinoline derivatives | Antibacterial | Various bacteria | Ditch-plate technique | Moderate activity observed | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments cited in the literature for related compounds, which can be adapted for this compound derivatives.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a cancer cell line.[6]
Objective: To assess the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Synthesized quinoline derivatives
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using suitable software.[6]
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound derivatives are not detailed in the provided search results, the general mechanisms of action for quinoline compounds can be inferred. For instance, quinolone antibiotics are known to inhibit bacterial DNA replication.[9] In cancer, quinoline derivatives often target protein kinases involved in cell proliferation and survival signaling pathways.[6]
This diagram illustrates a potential mechanism where a quinoline derivative inhibits the Epidermal Growth Factor Receptor (EGFR), a key protein kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[6][9]
Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to chemical modification at the 2-position allows for the creation of diverse compound libraries with a wide range of potential biological activities, including antimicrobial, antifungal, and anticancer effects. While the currently available data specifically on this compound derivatives is somewhat limited, the broader research on substituted quinolines provides a strong rationale for their further investigation. Future work should focus on the synthesis and systematic biological evaluation of a broader range of derivatives of this core structure to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Enduring Legacy of the Quinoline Core: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.
Historical Milestones in the Discovery and Application of Substituted Quinolines
The history of quinoline is intrinsically linked to the development of medicinal chemistry. The discovery of quinine, a quinoline alkaloid from the bark of the Cinchona tree, as the first effective treatment for malaria in the 17th century, sparked centuries of research into this heterocyclic system.
A pivotal moment in the history of synthetic quinolines was the discovery of nalidixic acid in 1962 by George Lesher and colleagues as a byproduct of chloroquine synthesis.[1][2] This marked the dawn of the quinolone antibiotics, a class of drugs that function by inhibiting bacterial DNA gyrase.[1] The subsequent development of fluoroquinolones, such as ciprofloxacin and levofloxacin, revolutionized the treatment of bacterial infections.
In the realm of antimalarial drugs, the synthetic 4-aminoquinoline chloroquine , discovered in 1934 by Hans Andersag, became a frontline treatment for malaria for many years. The emergence of chloroquine-resistant strains of Plasmodium falciparum spurred the development of other substituted quinolines, including mefloquine , which was developed by the United States Army in the 1970s.[3]
Foundational Syntheses of the Quinoline Core
The late 19th century saw the development of several named reactions that remain fundamental to the synthesis of the quinoline ring. These methods, born out of the burgeoning dye and pharmaceutical industries, offer diverse routes to a wide array of substituted quinolines.
The Skraup Synthesis (1880)
The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[4][5] The reaction is notoriously exothermic and requires careful control.[4]
Reaction Mechanism: The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael-type addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-Chloro-4,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of 2-Chloro-4,8-dimethylquinoline. In the absence of direct experimental and computational studies on this specific molecule, this document leverages data from closely related analogs to present a representative analysis. The information herein is intended to serve as a foundational resource for researchers and scientists engaged in the study of quinoline derivatives for drug development and other applications.
Introduction to this compound
Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities.[1] Their derivatives are widely investigated for their potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[1] this compound is a substituted quinoline that holds promise as a versatile building block in the synthesis of novel pharmaceutical and agrochemical compounds.[2] Understanding its structural, electronic, and reactive properties through theoretical and computational methods is crucial for designing new molecules with desired functionalities.
Computational Methodology
A robust computational workflow is essential for the in-silico investigation of this compound. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of molecules.[3] Molecular docking simulations are employed to predict the binding affinity and interaction of the molecule with biological targets.[4][5]
A typical computational workflow for analyzing this compound would involve the following steps:
Caption: A general workflow for the computational analysis of this compound.
Experimental Protocols
Software:
-
Quantum Chemical Calculations: Gaussian, ORCA, or similar software packages.
-
Molecular Docking: AutoDock, Schrödinger Maestro, or similar suites.[5]
-
Visualization: GaussView, Avogadro, PyMOL.
Density Functional Theory (DFT) Protocol:
-
Input Structure: The initial 3D structure of this compound is generated using a molecular builder.
-
Geometry Optimization: The structure is optimized to its lowest energy conformation. A common level of theory for such calculations on quinoline derivatives is the B3LYP functional with a 6-311G(d,p) basis set.[6]
-
Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MESP): The MESP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.[3]
-
Molecular Docking Protocol:
-
Target Preparation: A protein target of interest (e.g., an enzyme or receptor) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.
-
Docking Simulation: The ligand is docked into the active site of the prepared protein target using a suitable docking algorithm. The simulation generates multiple binding poses.
-
Binding Affinity Analysis: The binding energy (often expressed as a docking score) for each pose is calculated to predict the strength of the interaction.[6] The poses with the lowest binding energies are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Data Presentation
While specific computational data for this compound is not available, the following tables present representative theoretical data based on studies of analogous chloro- and dimethyl-substituted quinolines.
Predicted Geometric Parameters
The following table summarizes predicted bond lengths and angles for the quinoline core, which are expected to be similar in this compound. These values are inferred from crystallographic data of related compounds.
| Parameter | Typical Value (Å or °) |
| C-C (aromatic) | 1.36 - 1.45 |
| C-N (in ring) | 1.32 - 1.38 |
| C-Cl | ~1.74 |
| C-C (methyl) | ~1.51 |
| C-N-C angle | ~117 - 118 |
| C-C-C (in ring) | ~118 - 122 |
Calculated Electronic Properties
The electronic properties of substituted quinolines are crucial for understanding their reactivity and potential biological activity. The HOMO and LUMO energies, and the resulting energy gap, are key quantum chemical descriptors.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Chloro-dimethyl-quinolines (representative) | -6.0 to -7.0 | -1.5 to -2.5 | 4.0 to 5.0 | [3][6] |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Synthesis of this compound
The synthesis of 2-chloro-substituted quinolines is often achieved through the Vilsmeier-Haack reaction.[7] While a specific protocol for this compound is not detailed in the searched literature, a general procedure for a similar compound, 2-chloro-3-formyl-8-methyl quinoline, can be adapted.
Experimental Protocol: Vilsmeier-Haack Reaction
A potential synthetic route to this compound could involve a multi-step process starting from an appropriately substituted aniline. A generalized Vilsmeier-Haack reaction protocol is as follows:
-
Preparation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at low temperatures (e.g., 0 °C) with constant stirring.
-
Reaction with Acetanilide Derivative: The appropriate acetanilide precursor, in this case, N-(2,4-dimethylphenyl)acetamide, is added to the Vilsmeier reagent.
-
Cyclization: The reaction mixture is heated to induce cyclization and the formation of the quinoline ring system.
-
Work-up and Purification: The reaction is quenched by pouring it onto ice, followed by neutralization. The crude product is then filtered, dried, and purified, typically by recrystallization or column chromatography.
Caption: A plausible synthetic pathway for this compound.
Conclusion
This technical guide has outlined the key theoretical and computational approaches for the study of this compound. By leveraging data from analogous compounds, we have presented a representative overview of its potential structural and electronic properties, as well as a plausible synthetic route. The methodologies and data presented here provide a solid foundation for researchers to initiate more specific theoretical and experimental investigations into this promising molecule, with the ultimate goal of harnessing its potential in drug discovery and materials science. Further dedicated studies are necessary to fully elucidate the specific characteristics of this compound.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
Solubility and stability of 2-Chloro-4,8-dimethylquinoline in organic solvents
An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,8-dimethylquinoline
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document aggregates information from structurally similar quinoline derivatives, outlines established experimental protocols for determining these properties, and discusses potential degradation pathways.[1][2][3] This guide is intended to be a valuable resource for professionals in research and drug development, offering both theoretical understanding and practical methodologies for working with this and related compounds.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the quinoline family.[4][5] Quinoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various pharmaceuticals with diverse biological activities, including antimalarial, antimicrobial, and anticancer properties.[4][6][7][8] The physicochemical properties of this compound, particularly its solubility and stability, are critical factors that influence its synthesis, formulation, bioavailability, and overall efficacy in both chemical and biological systems.[2] Understanding these characteristics is essential for its application in drug design and development.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3913-17-5 | [5] |
| Molecular Formula | C₁₁H₁₀ClN | [4][5] |
| Molecular Weight | 191.66 g/mol | [5] |
| Appearance | White to off-white solid | [9] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4][9] |
Solubility Profile
Specific quantitative solubility data for this compound in various organic solvents is not extensively reported.[1] However, based on its structure—a largely hydrophobic aromatic quinoline core with a polar chloro substituent and nonpolar methyl groups—its solubility can be inferred. The compound is expected to have low solubility in water and higher solubility in organic solvents.[2][4][9][10] The general principle "like dissolves like" suggests better solubility in solvents with similar polarity.[11]
Table 2: Inferred Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale / Analogous Data |
| Water | High | Slightly Soluble | Stated in chemical databases.[4][9] Hydrophobic nature of the dimethylquinoline core limits aqueous solubility.[10] |
| Methanol | High | Sparingly Soluble | Structurally similar 2,4-dimethylquinoline is sparingly soluble in methanol.[8] |
| Ethanol | High | Soluble | Quinoline derivatives are generally soluble in ethanol.[7][10] |
| Acetone | Medium | Soluble | 2,6-dimethylquinoline is soluble in acetone.[10] |
| Dichloromethane (DCM) | Medium | Soluble | Common solvent for nonpolar to moderately polar organic compounds. |
| Chloroform | Medium | Slightly Soluble | 2,4-dimethylquinoline shows slight solubility in chloroform.[8] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | A common solvent for dissolving diverse organic compounds for biological assays.[12] |
| Hexane | Low | Poorly Soluble | The polarity from the nitrogen and chlorine atoms reduces solubility in very nonpolar solvents. |
Note: This table is illustrative and based on chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative values.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2]
Materials and Equipment
-
This compound
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed glass containers
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology
-
Preparation of Saturated Solution : Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The amount should be sufficient to ensure undissolved solid remains after equilibration.[1]
-
Equilibration : Seal the vials tightly to prevent solvent evaporation.[2] Place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][13]
-
Separation of Undissolved Solid : After equilibration, allow the vials to stand to let the excess solid settle.[2] Centrifuge the samples at high speed to pellet the remaining solid.[1]
-
Sample Collection and Preparation : Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a syringe filter to remove any remaining solid particles.[1]
-
Quantification :
-
Prepare a stock solution of the compound with a known concentration in the chosen solvent.
-
Create a series of calibration standards through serial dilution of the stock solution.[1]
-
Accurately dilute the filtered sample solution to a concentration that falls within the range of the calibration standards.
-
Analyze the standards and the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation of Solubility :
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.[1]
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.[1]
-
Workflow Diagram
Caption: A generalized workflow for the experimental determination of compound solubility.[1]
Stability Profile and Degradation
The stability of this compound is crucial for determining its shelf-life and ensuring its integrity in various applications. Stability testing involves subjecting the compound to different environmental conditions over time.[14]
Potential Degradation Pathways
Based on the chemical structure and data from related chloroaromatic compounds, several degradation pathways can be proposed:[15]
-
Hydrolysis : The carbon-chlorine bond on the quinoline ring can be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures, potentially yielding 4,8-dimethylquinolin-2-one.
-
Photodegradation : Exposure to UV radiation can induce degradation of chlorinated organic compounds.[15] This pathway may involve radical mechanisms or cleavage of the aromatic ring system.
-
Oxidation : The quinoline ring system is relatively stable to oxidation, but strong oxidizing conditions can lead to degradation.[7] The methyl groups could also be susceptible to oxidation.
-
Reductive Dechlorination : In certain environments, particularly those involving microbial action or specific chemical reductants, the chlorine atom can be removed and replaced with a hydrogen atom.[15][16]
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound as a drug substance, based on international guidelines.[14][17][18][19]
Materials and Equipment
-
This compound (at least three primary batches)
-
Stability chambers with controlled temperature and humidity
-
Appropriate container closure system (same as proposed for storage/distribution)
-
Validated stability-indicating analytical method (e.g., HPLC)
Storage Conditions
The compound should be evaluated under conditions that test its thermal stability and sensitivity to moisture.[18]
Table 3: Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
Intermediate testing is performed if a significant change occurs during accelerated studies.[18]
Testing Frequency
-
Long-Term : Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14][17][18]
-
Accelerated : A minimum of three time points, including initial (0), midpoint (e.g., 3 months), and final (6 months), is recommended.[14][17][18]
Attributes to be Tested
Stability studies should monitor attributes susceptible to change, which could influence quality and safety.[17]
-
Appearance (color, physical state)
-
Assay (potency)
-
Degradation products / Impurity profile
-
Water content (if applicable)
Workflow Diagram```dot
Caption: A generic kinase signaling pathway targeted by small molecule inhibitors.
Conclusion
This guide provides a foundational understanding of the solubility and stability of this compound for research and drug development professionals. While compound-specific data is scarce, the provided information on analogous structures, detailed experimental protocols for solubility and stability determination, and discussion of potential degradation pathways offer a robust framework for initiating laboratory work. The successful development of any quinoline-based therapeutic candidate will rely heavily on the thorough experimental characterization of these fundamental physicochemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]
- 9. This compound manufacturers and suppliers in india [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Solvent Miscibility Table [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. japsonline.com [japsonline.com]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
- 19. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
The Multifaceted Biological Activities of Dimethylquinoline Compounds: A Technical Guide for Drug Discovery Professionals
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its vast array of derivatives, dimethylquinolines have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of dimethylquinoline compounds. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and elucidated signaling pathways to support ongoing research and development efforts in this critical area of drug discovery.
Introduction to Dimethylquinolines
Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives have long been recognized for their significant pharmacological potential. The addition of methyl groups to the quinoline core, creating dimethylquinoline isomers, can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, can enhance biological activity and target specificity, making dimethylquinolines a fertile ground for the discovery of novel therapeutic agents. This guide will systematically review the key biological activities of these compounds, providing the necessary technical details to facilitate further investigation.
Anticancer Activities of Dimethylquinoline Derivatives
Dimethylquinoline compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various dimethylquinoline and related quinoline derivatives, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Lymphoma) | 43.95 | [1] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | - | [2] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HT29 (Colon) | - | [2] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | C6 (Glioma) | - | [2] |
| 6,8-Dimethoxyquinoline | HeLa (Cervical) | - | [2] |
| 6,8-Dimethoxyquinoline | HT29 (Colon) | - | [2] |
| 6,8-Dimethoxyquinoline | C6 (Glioma) | - | [2] |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38 | [3] |
| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon) | 5.34 | [3] |
| Quinoline-Chalcone Derivative 12e | MCF-7 (Breast) | 5.21 | [3] |
| Quinoline-Chalcone Derivative 6 | HL-60 (Leukemia) | 0.59 | [3] |
| Quinoline-Chalcone Derivative 7 | HepG-2 (Liver) | 2.71 | [3] |
| Quinoline-Chalcone Derivative 7 | A549 (Lung) | 7.47 | [3] |
| Quinoline-Chalcone Derivative 7 | MCF-7 (Breast) | 6.55 | [3] |
| 2-Arylquinoline 13 | HeLa (Cervical) | 8.3 | [4] |
| 2-Arylquinoline 12 | PC3 (Prostate) | 31.37 | [4] |
| 2-Arylquinoline 11 | PC3 (Prostate) | 34.34 | [4] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [4] |
| Quinoline-indole derivative 62 | Multiple cancer cell lines | 0.002 - 0.011 | [5] |
| Quinoline-indole derivative 63 | Multiple cancer cell lines | 0.002 - 0.011 | [5] |
| 7-tert-butyl-substituted quinoline 65 | Multiple cancer cell lines | 0.02 - 0.04 | [5] |
| 2-Aryl-6-diethylaminoquinazolinone 1l | Multiple cancer cell lines | 0.02 - 0.08 | [6] |
| 2-quinolinone derivative 11 | T47D (Breast) | 2.20 | [7] |
| 2-quinolinone derivative 11 | MCF-7 (Breast) | 3.03 | [7] |
| 2-quinolinone derivative 11 | MDA-MB-231 (Breast) | 11.90 | [7] |
Note: A hyphen (-) indicates that the study reported significant activity but did not provide a specific IC50 value.
Key Signaling Pathways in Anticancer Activity
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9][10][11][12] Its aberrant activation is a common feature in many cancers.[8][10] Some dimethylquinoline derivatives exert their anticancer effects by inhibiting key components of this pathway, leading to decreased cancer cell proliferation and survival.[8]
Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by dimethylquinoline compounds.
Pim-1 kinase is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis.[13][14][15][16][17] Overexpression of Pim-1 is associated with various cancers.[15] Certain quinoline derivatives have been shown to inhibit Pim-1 kinase, thereby promoting apoptosis and inhibiting tumor growth.
Caption: The Pim-1 kinase signaling pathway and its role in cell survival, with a potential inhibitory point for dimethylquinoline compounds.
Experimental Protocols for Anticancer Activity Assessment
Caption: Workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dimethylquinoline compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the dimethylquinoline compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.[18]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[18][19][20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19][20][21]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the dimethylquinoline compound.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
DAPI Staining: Incubate the cells with DAPI (4',6-diamidino-2-phenylindole) staining solution.[22]
-
Microscopy: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[23][24][25]
Antimicrobial Activities of Dimethylquinoline Derivatives
Dimethylquinoline compounds have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to circumvent existing resistance mechanisms makes them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various dimethylquinoline and related quinoline derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-indole derivative 25 | Aspergillus fumigatus | 0.98 | [26] |
| Quinoline-indole derivative 25 | Candida albicans | 0.49 | [26] |
| Quinoline-indole derivative 25 | Streptococcus pneumoniae | 0.49 | [26] |
| Quinoline-indole derivative 25 | Staphylococcus aureus | 1.95 | [26] |
| Quinoline-indole derivative 25 | Escherichia coli | 0.49 | [26] |
| Quinoline-indole derivative 25 | Mycobacterium tuberculosis | 0.78 | [26] |
| Quinoline-indole derivative 26 | Aspergillus fumigatus | 0.98 | [26] |
| Quinoline-indole derivative 26 | Candida albicans | 0.98 | [26] |
| Quinoline-indole derivative 26 | Streptococcus pneumoniae | 0.49 | [26] |
| Quinoline-indole derivative 26 | Staphylococcus aureus | 0.98 | [26] |
| Quinoline-indole derivative 26 | Escherichia coli | 0.49 | [26] |
| Quinoline-indole derivative 26 | Mycobacterium tuberculosis | 0.39 | [26] |
| Quinoline-rhodanine conjugate 27-32 | Mycobacterium tuberculosis | 1.66 - 9.57 | [26] |
| Quinoline-indole derivative 32 | Fusarium oxysporum | 25 | [26] |
| Quinoline-indole derivative 32 | Aspergillus niger | 25 | [26] |
| Quinoline-indole derivative 32 | Cryptococcus neoformans | 25 | [26] |
| Quinoline-indole derivative 32 | Aspergillus flavus | 12.5 | [26] |
| Quinoline-indole derivative 33 | Fusarium oxysporum | 25 | [26] |
| Quinoline-indole derivative 33 | Aspergillus niger | 25 | [26] |
| Quinoline-indole derivative 33 | Cryptococcus neoformans | 25 | [26] |
| Quinoline-indole derivative 33 | Aspergillus flavus | 12.5 | [26] |
| Quinoline-indole derivative 34 | Aspergillus flavus | 25 | [26] |
| Quinoline-indole derivative 34 | Aspergillus niger | 25 | [26] |
| Quinoline-indole derivative 34 | Cryptococcus neoformans | 25 | [26] |
| Quinoline-indole derivative 37 | Mycobacterium tuberculosis (drug-resistant) | 0.08 - 0.31 | [26] |
| Quinoline-indole derivative 38 | Mycobacterium tuberculosis (drug-resistant) | 0.16 - 0.31 | [26] |
| Quinolinequinone 2 | Staphylococcus spp. (clinically resistant) | 1.22 - 9.76 | [27] |
| Quinolinequinone 6 | Staphylococcus spp. (clinically resistant) | 0.66 - 19.53 | [27] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC25923 | 0.0001904 | [28] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli ATCC25922 | 0.00609 | [28] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans ATCC10231 | 0.0001904 | [28] |
Experimental Protocol for Antimicrobial Activity Assessment
Caption: Workflow for the agar well diffusion method to assess antimicrobial activity.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the dimethylquinoline compound solution at a known concentration into each well. Include positive (known antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Anti-inflammatory and Neuroprotective Activities
Beyond their anticancer and antimicrobial properties, dimethylquinoline derivatives are also being investigated for their potential in treating inflammatory conditions and neurodegenerative diseases.
Anti-inflammatory Activity
Certain quinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[2][29][30][31][32]
-
Treatment: Pre-treat the cells with various concentrations of the dimethylquinoline compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.[2][29][30][31][32]
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[2][29][30] The absorbance is measured at 540 nm.
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives is linked to their antioxidant and anti-inflammatory properties, which can mitigate oxidative stress and neuroinflammation, key factors in the pathogenesis of neurodegenerative diseases.[33][34][35]
Protocol:
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[36][37][38][39]
-
Reaction Mixture: Mix the dimethylquinoline compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[36][37][38]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[37] A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated to quantify antioxidant activity.[37]
Conclusion
The dimethylquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, highlight the significant potential of this class of compounds. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent dimethylquinoline derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapies for a wide range of diseases.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. thaiscience.info [thaiscience.info]
- 3. benchchem.com [benchchem.com]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pim-1: a serine/threonine kinase with a role in cell survival, proliferation, differentiation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 22. genscript.com [genscript.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
- 26. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]
- 29. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. benchchem.com [benchchem.com]
- 35. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. acmeresearchlabs.in [acmeresearchlabs.in]
- 38. bio-protocol.org [bio-protocol.org]
- 39. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-4,8-dimethylquinoline with various arylboronic acids. This reaction is a valuable transformation for the synthesis of 2-aryl-4,8-dimethylquinolines, which are scaffolds of interest in medicinal chemistry and materials science. The presence of electron-donating methyl groups on the quinoline ring can influence the reactivity of the C-Cl bond, necessitating carefully optimized reaction conditions.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an arylboronic acid, catalyzed by a palladium complex in the presence of a base.
Caption: General scheme of the Suzuki coupling reaction.
Reaction Components and Conditions
A successful Suzuki coupling of this compound is contingent on the judicious selection of the catalyst, ligand, base, and solvent system. Due to the electron-donating nature of the two methyl groups, which can slightly hinder the reaction, the choice of a highly active catalytic system is crucial.[1] The following table summarizes recommended components and conditions based on protocols for similar 2-chloroquinoline derivatives.
| Component | Examples | Role in Reaction | Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | Catalyst loading typically ranges from 1-5 mol%. For chloro-heterocycles, using a palladium(II) precatalyst with a phosphine ligand is common. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often effective for coupling heteroaryl chlorides. | The ligand-to-palladium ratio is a critical parameter to optimize, typically ranging from 1:1 to 4:1. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation. | The choice and stoichiometry of the base can significantly influence the reaction rate and yield. Stronger bases like K₃PO₄ are often preferred for less reactive chlorides. |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF | Solubilizes reactants and catalyst. | Aprotic polar solvents are commonly used, often in combination with water to aid in dissolving the base. |
| Arylboronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Trifluoromethylphenylboronic acid | Provides the aryl group for coupling. | Typically used in a slight excess (1.1-1.5 equivalents) to ensure complete consumption of the chloroquinoline. |
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of this compound. Protocol A outlines a general method using a common catalyst system, while Protocol B is an alternative for potentially more challenging couplings.
Protocol A: General Procedure with Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4,8-dimethylquinoline.
Protocol B: Procedure with Pd(OAc)₂ and a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add degassed toluene and water (typically in a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Data Presentation: Expected Yields
The following table provides representative yields for the Suzuki coupling of this compound with various arylboronic acids based on the protocols described above and data from analogous reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid | Protocol | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | A | 3% Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | A | 3% Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
| 3 | 4-Tolylboronic acid | A | 3% Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78-88 |
| 4 | Phenylboronic acid | B | 2% Pd(OAc)₂ / 4% SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 85-95 |
| 5 | 4-Methoxyphenylboronic acid | B | 2% Pd(OAc)₂ / 4% SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 88-98 |
| 6 | 4-Tolylboronic acid | B | 2% Pd(OAc)₂ / 4% SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 87-97 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow
A typical experimental workflow for the Suzuki coupling of this compound is outlined below.
Caption: A typical experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for 2-Chloro-4,8-dimethylquinoline in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituted quinoline, 2-Chloro-4,8-dimethylquinoline, is a key heterocyclic building block poised for the synthesis of novel pharmaceutical candidates. Its chemical structure, featuring a reactive chloro group at the 2-position, offers a versatile handle for nucleophilic substitution reactions, enabling the creation of diverse molecular libraries for drug discovery. The methyl groups at positions 4 and 8 can also influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for biological targets.
While specific examples of pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, the synthetic strategies and biological activities of closely related analogs, such as derivatives of 2-chloro-8-methylquinoline, provide a valuable blueprint for its application. These analogs have shown promise in developing agents with antidepressant and antifungal activities, highlighting the potential of this class of compounds.
This document provides detailed application notes and protocols based on the derivatization of analogous 2-chloro-8-methylquinoline systems. These methodologies can be adapted for this compound to explore its potential in developing novel therapeutics.
Synthesis of Bioactive Derivatives
The primary route for derivatizing this compound involves the nucleophilic substitution of the chlorine atom at the 2-position. This reaction is amenable to a wide range of nucleophiles, particularly primary and secondary amines, leading to the formation of 2-aminoquinoline derivatives.
General Synthetic Scheme
The synthesis of N-substituted-4,8-dimethylquinolin-2-amines can be achieved by reacting this compound with a variety of aliphatic and aromatic amines. The general reaction is depicted below:
Caption: General workflow for the synthesis of N-substituted-4,8-dimethylquinolin-2-amines.
Experimental Protocols
The following protocols are adapted from the synthesis of analogous 2-chloro-8-methylquinoline derivatives and can serve as a starting point for the derivatization of this compound.
Protocol 1: Synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-substituted amine derivatives
This protocol describes a nucleophilic substitution reaction. While the original study used 2-chloro-3-(chloromethyl)-8-methylquinoline, a similar approach can be applied to this compound by reacting it with various amines.
Materials:
-
This compound
-
Substituted aliphatic or aromatic amine (e.g., aniline, butylamine, cyclohexylamine, benzylamine)
-
Absolute Ethanol
-
Triethylamine (TEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the desired substituted amine (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base and scavenge the HCl byproduct.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-4,8-dimethylquinolin-2-amine derivative.
-
Characterize the final product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data from Analogous Compounds
The following tables summarize the biological activity data for a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-substituted amine derivatives, which can provide insights into the potential activities of derivatives of this compound.
Table 1: Antidepressant Activity of Analogous 2-chloro-8-methylquinoline Derivatives [1]
| Compound ID | Substituent (R) | Immobility Time (s) ± SEM |
| Control | - | 155.3 ± 4.5 |
| Clomipramine | - | 85.5 ± 3.2 |
| 4b | 4-Fluoroaniline | 95.8 ± 3.7 |
| 4c | 4-Chloroaniline | 98.2 ± 4.1 |
| 4d | 4-Bromoaniline | 101.5 ± 3.9 |
| 4e | 4-Iodoaniline | 105.3 ± 4.2 |
| 4i | 3-Chloroaniline | 110.1 ± 4.0 |
| 4o | Cyclohexylamine | 112.7 ± 3.8 |
| Values are expressed as mean ± SEM. *p < 0.01 compared to control. |
Table 2: Antifungal Activity of Analogous 2-chloro-8-methylquinoline Derivatives (Zone of Inhibition in mm) [1]
| Compound ID | Aspergillus niger | Aspergillus flavus | Monascus purpureus | Penicillium citrinum |
| 4b | 14 | 12 | 15 | 13 |
| 4c | 15 | 13 | 16 | 14 |
| 4d | 16 | 14 | 17 | 15 |
| 4e | 17 | 15 | 18 | 16 |
| 4i | 13 | 11 | 14 | 12 |
| 4o | 12 | 10 | 13 | 11 |
| Standard | 22 | 20 | 24 | 21 |
Potential Signaling Pathways and Mechanisms of Action
Based on the broader class of quinoline derivatives, compounds synthesized from this compound could potentially target various signaling pathways implicated in diseases like cancer. Kinase inhibition is a common mechanism of action for many quinoline-based drugs.
Caption: A potential signaling pathway targeted by quinoline-based kinase inhibitors.
Experimental Workflow for Screening and Evaluation
A systematic workflow is crucial for the evaluation of newly synthesized compounds. This typically involves a tiered approach, starting with primary screening and progressing to more detailed mechanistic studies for promising candidates.
Caption: A typical experimental workflow for the discovery of new drug candidates.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel, biologically active compounds. The protocols and data presented, based on closely related analogs, provide a solid foundation for initiating research into the pharmaceutical applications of its derivatives. The amenability of the 2-chloro position to nucleophilic substitution allows for the generation of large and diverse chemical libraries, which can be screened for a wide range of therapeutic activities. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
Application of 2-Chloro-4,8-dimethylquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The quinoline ring system is considered a "privileged structure" due to its ability to interact with various biological targets. The subject of this application note, 2-Chloro-4,8-dimethylquinoline, is a versatile heterocyclic building block for the synthesis of novel compounds with potential therapeutic applications. The presence of a reactive chloro group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR). The methyl groups at positions 4 and 8 influence the molecule's lipophilicity and steric profile, which can modulate its biological activity and target specificity. This document provides an overview of the synthetic utility of this compound and protocols for the preparation and evaluation of its derivatives in medicinal chemistry contexts.
Synthetic Applications: Nucleophilic Aromatic Substitution
The primary synthetic utility of this compound lies in the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 2-position. This reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen, making the C2-position susceptible to attack by various nucleophiles. This allows for the straightforward synthesis of a library of 2-substituted-4,8-dimethylquinoline derivatives.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of N-Aryl-4,8-dimethylquinolin-2-amine Derivatives
This protocol details a general procedure for the nucleophilic substitution reaction of this compound with various aromatic amines to generate a library of N-aryl-4,8-dimethylquinolin-2-amine derivatives. This method is adapted from general procedures for the amination of 2-chloroquinolines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline, etc.)
-
Absolute Ethanol
-
Triethylamine (TEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and purification
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), and absolute ethanol (20 mL).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-15 hours, with stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-4,8-dimethylquinolin-2-amine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Medicinal Chemistry Applications and Biological Evaluation
Derivatives of this compound are of interest in several areas of medicinal chemistry, including the development of antimicrobial and anticancer agents.
Antimicrobial and Antifungal Agents
The quinoline scaffold is present in many antimicrobial and antifungal agents. Derivatives of 7,8-dimethylquinolines have shown promise as potential antimicrobial and antifungal agents.[1] By applying similar synthetic strategies to this compound, novel compounds with potential antimicrobial activity can be generated.
Table 1: Representative Antimicrobial Activity of Substituted 4,8-Dimethylquinoline Derivatives (Hypothetical Data Based on Related Structures)
| Compound ID | R-Group at C2-position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| DMQ-1 | -NH-(4-methoxyphenyl) | 16 | 32 | 64 |
| DMQ-2 | -NH-(4-chlorophenyl) | 8 | 16 | 32 |
| DMQ-3 | -NH-(4-fluorophenyl) | 8 | 16 | 16 |
| DMQ-4 | -O-(4-nitrophenyl) | 32 | 64 | >64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.015 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 1 |
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of newly synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized 2-substituted-4,8-dimethylquinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microbes in medium without compound) and negative controls (medium only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Agents
Quinoline derivatives have been extensively investigated for their anticancer properties, with some acting as kinase inhibitors. For instance, a derivative of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been shown to exhibit cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[1] It is plausible that derivatives of this compound could also exhibit anticancer activity through similar mechanisms.
Table 2: Representative Anticancer Activity of Substituted 4,8-Dimethylquinoline Derivatives (Hypothetical Data Based on Related Structures)
| Compound ID | R-Group at C2-position | IC₅₀ (µM) vs. HCT116 (Colon Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| DMQ-5 | -NH-(3,4-dimethoxyphenyl) | 5.2 | 8.9 |
| DMQ-6 | -NH-(4-(trifluoromethyl)phenyl) | 2.8 | 4.5 |
| DMQ-7 | -NH-(naphthalen-1-yl) | 1.5 | 3.1 |
| Doxorubicin | (Reference) | 0.1 | 0.05 |
Protocol 3: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized 2-substituted-4,8-dimethylquinoline derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway Modulation
Based on the known mechanisms of action of other quinoline-based anticancer agents, derivatives of this compound could potentially inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-4,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of a variety of novel heterocyclic compounds utilizing 2-Chloro-4,8-dimethylquinoline as a versatile starting material. The protocols described herein cover key synthetic transformations including nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling, enabling the creation of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
The fusion of a pyrazole ring onto the quinoline core is a common strategy in the development of pharmacologically active molecules. The following protocol outlines the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-amine derivatives, adapted from methodologies reported for analogous 7,8-dimethylquinoline systems.[1]
Experimental Workflow: Pyrazolo[3,4-b]quinoline Synthesis
Caption: Stepwise synthesis of pyrazolo[3,4-b]quinoline derivatives.
Protocol 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(substituted phenyl)-7,8-dimethylquinolin-2-amines[1]
Step 1: Synthesis of 4-Hydrazinyl-7,8-dimethylquinolin-2-ol A mixture of the appropriate 2,4-dichloro-7,8-dimethylquinoline (1.0 g, 4.0 mmol) and hydrazine hydrate (5.0 cm³) is refluxed for 3 hours. After cooling, the resulting solid is filtered, washed with n-hexane, and recrystallized from a chloroform-methanol mixture (7:3) to yield the product.
Step 2: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol 4-Hydrazinyl-7,8-dimethylquinolin-2-ol (1.0 g, 4.0 mmol) is added to pentane-2,4-dione (5.0 cm³) and refluxed for 3 hours. The reaction mixture is then cooled, and the solid obtained is filtered, washed with n-hexane, and recrystallized from a chloroform-methanol mixture (7:3).
Step 3: Synthesis of 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline The product from Step 2 is chlorinated with thionyl chloride by heating at 60°C for 3 hours to yield the corresponding 2-chloro derivative.
Step 4: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(substituted phenyl)-7,8-dimethylquinolin-2-amines A mixture of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline (0.20 g, 0.70 mmol) and a substituted aniline (1.75 mmol) is taken in ethanol (25.0 cm³) and refluxed for 8-15 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent.
| Compound | Ar | M.P. (°C) | Yield (%) | Molecular Formula |
| 7a | C₆H₅ | 189 | 65 | C₂₄H₂₄N₄ |
| 7b | 4-ClC₆H₄ | 201 | 68 | C₂₄H₂₃ClN₄ |
| 7c | 4-FC₆H₄ | 194 | 71 | C₂₄H₂₃FN₄ |
| 7d | 4-NO₂C₆H₄ | 211 | 62 | C₂₄H₂₃N₅O₂ |
Characterization Data for 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline (6) [1]
-
IR (KBr, cm⁻¹): 2923, 2858 (C-H str.), 1591, 1513 (C=C, aromatic), 1558 (C=N str.)
-
¹H NMR (DMSO-d₆, δ ppm): 1.9 (s, 3H, CH₃ quinoline), 2.2 (s, 3H, CH₃ pyrazole), 2.3 (s, 3H, CH₃ quinoline), 2.4 (s, 3H, CH₃ quinoline), 6.2 (s, 1H, CH pyrazole), 6.9 (s, 1H, CH quinoline at C-3), 7.2-7.5 (d, 2H, ArH)
-
Mass (m/z): 286 (M+1)
-
Elemental Analysis: Found: C, 67.21; H, 5.61; N, 14.67. C₁₆H₁₆ClN₃ required C, 67.25; H, 5.64; N, 14.70%.
Synthesis of 2-Amino-4,8-dimethylquinoline Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is highly versatile for the synthesis of N-aryl and N-alkyl aminoquinolines.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
To a solution of this compound (1.0 mmol) in an appropriate solvent (e.g., toluene, dioxane), the desired primary or secondary amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
| Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | 2-(Phenylamino)-4,8-dimethylquinoline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Data not available |
| Morpholine | 2-(Morpholino)-4,8-dimethylquinoline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | Data not available |
| Benzylamine | 2-(Benzylamino)-4,8-dimethylquinoline | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | Data not available |
| n-Butylamine | 2-(Butylamino)-4,8-dimethylquinoline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | Data not available |
Note: Yields are representative for analogous systems and may vary for the specific substrate.
Synthesis of 2-Aryl-4,8-dimethylquinolines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, providing a powerful tool for the formation of C-C bonds.[4] This reaction is particularly useful for the synthesis of biaryl compounds.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
In a reaction vessel, this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are dissolved in a suitable solvent system (e.g., a mixture of toluene and water). The mixture is degassed and then heated under an inert atmosphere at a temperature between 80 and 100°C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | 2-Phenyl-4,8-dimethylquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Data not available |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4,8-dimethylquinoline | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 100 | Data not available |
| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)-4,8-dimethylquinoline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | Data not available |
| 4-Pyridinylboronic acid | 2-(Pyridin-4-yl)-4,8-dimethylquinoline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | DMF | 110 | Data not available |
Note: Yields are representative for analogous systems and may vary for the specific substrate.
Synthesis of[1][2][5]Triazolo[4,3-a]quinoline Derivatives
The synthesis of triazolo-fused quinolines can be achieved through a multi-step sequence involving the initial formation of a hydrazinylquinoline intermediate, followed by cyclization.
Protocol 4: Synthesis of 4,8-Dimethyl-[1][2][5]triazolo[4,3-a]quinolin-1-amine
Step 1: Synthesis of 2-Hydrazinyl-4,8-dimethylquinoline this compound is reacted with an excess of hydrazine hydrate in a suitable solvent such as ethanol under reflux conditions. The product precipitates upon cooling and can be isolated by filtration.
Step 2: Cyclization to form the Triazoloquinoline Ring The 2-hydrazinyl-4,8-dimethylquinoline intermediate is then reacted with a suitable one-carbon source, such as cyanogen bromide or formic acid, to facilitate the cyclization and formation of the triazole ring. For the synthesis of the 1-amino derivative, reaction with cyanogen bromide is typically employed.
Detailed experimental data for the synthesis of[1][2][5]triazolo[4,3-a]quinolines specifically from this compound is limited in the searched literature. The provided protocol is a general approach based on the synthesis of related triazolo-fused heterocycles.
These protocols provide a foundation for the synthesis of a wide range of novel heterocyclic compounds from the readily available starting material, this compound. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields. All synthesized compounds should be fully characterized by appropriate analytical techniques, including NMR, IR, and mass spectrometry, to confirm their structures.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 2-Chloro-4,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of N-aryl-4,8-dimethylquinolin-2-amines via a palladium-catalyzed N-arylation of 2-chloro-4,8-dimethylquinoline. The described methodology is based on the principles of the Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction.[1][2]
The N-aryl-2-aminoquinoline scaffold is a significant pharmacophore found in a variety of biologically active molecules. The ability to efficiently synthesize a library of these compounds is of high interest in medicinal chemistry and drug discovery. The following protocol offers a reliable method for achieving this transformation.
Reaction Principle
The N-arylation of this compound is achieved through a palladium-catalyzed cross-coupling reaction with a primary or secondary amine. The catalytic cycle, characteristic of the Buchwald-Hartwig amination, involves the oxidative addition of the chloroquinoline to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired N-arylated product and regenerates the active Pd(0) catalyst.[1][2] The choice of a suitable phosphine ligand is crucial for the success of the reaction, particularly to overcome the potential steric hindrance imposed by the methyl group at the 4-position of the quinoline ring.[3]
Experimental Protocol
This protocol is adapted from established procedures for the N-arylation of related chloroquinolines.[4][5][6]
Materials and Reagents:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, DavePhos, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
In a separate vial, prepare the catalyst system by adding the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., DavePhos, 0.04 mmol, 4 mol%) to anhydrous solvent (2 mL). Stir this mixture for 5-10 minutes at room temperature.
-
-
Reaction Execution:
-
Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous solvent (8 mL) to the flask containing the reagents.
-
Using a syringe, transfer the pre-mixed catalyst solution to the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4,8-dimethylquinolin-2-amine.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the N-arylation of chloroquinolines, based on literature data for structurally similar substrates.[4][5] The yields for this compound may vary depending on the specific aryl amine used and the precise reaction conditions.
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 2 mol% loading is typical. |
| Ligand | DavePhos or XPhos | Bulky, electron-rich phosphine ligands are often effective for sterically hindered substrates.[3] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is generally required. |
| Solvent | Dioxane or Toluene | Anhydrous conditions are crucial for optimal results. |
| Temperature | 80 - 110 °C | Higher temperatures may be necessary for less reactive amines. |
| Reaction Time | 6 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | 60 - 95% | Yields are highly dependent on the nature of the aryl amine. |
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental procedure for the N-arylation of this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Quinoline Scaffold in Antimalarial Drug Discovery: Application Notes and Protocols for 2-Chloro-4,8-dimethylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Core
The quinoline scaffold is a cornerstone in the history and current landscape of antimalarial chemotherapy. Landmark drugs such as chloroquine, quinine, and mefloquine all feature this privileged heterocyclic system.[1][2] The primary mechanism of action for many quinoline-based antimalarials is the disruption of heme detoxification within the parasite's digestive vacuole. As the parasite digests hemoglobin, it releases toxic free heme, which it normally polymerizes into non-toxic hemozoin crystals. Quinoline derivatives are thought to interfere with this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death.[3] The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of novel and effective antimalarial agents, making the exploration of new quinoline derivatives a critical area of research.[1]
2-Chloro-4,8-dimethylquinoline represents a valuable, yet underexplored, starting material for the synthesis of novel antimalarial candidates. The chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains and functional groups to modulate the compound's physicochemical properties, efficacy, and resistance profile. The dimethyl substitution at positions 4 and 8 can influence the molecule's lipophilicity and steric interactions with its biological target.
Due to a lack of specific published data on the antimalarial applications of this compound, this document will provide detailed protocols and application notes based on the closely related and well-documented class of 2-substituted-6-chloroquinoline derivatives, specifically 6-chloro-2-arylvinylquinolines, as a representative case study. These examples will provide researchers with the necessary methodologies to synthesize and evaluate novel compounds derived from this compound.
Application Notes: 2-Substituted Chloroquinolines as Potent Antimalarials
Recent studies on 2-arylvinylquinolines have demonstrated that modifications at the 2-position of the quinoline core can lead to potent, low nanomolar antiplasmodial activity, particularly against chloroquine-resistant strains of P. falciparum.[1] These findings underscore the potential of developing novel antimalarials by exploring the chemical space around the 2-position of chloro-substituted quinolines.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of 6-chloro-2-arylvinylquinolines have provided valuable insights for the design of new antimalarial agents:
-
Substitution on the Arylvinyl Group: The nature and position of substituents on the aryl ring of the 2-arylvinyl moiety significantly impact antimalarial activity. For instance, electron-withdrawing groups like fluoro and trifluoromethyl on the benzene ring have been shown to enhance potency.[1]
-
C4-Position Modification: Introduction of amino groups at the C4-position of the quinoline ring can further modulate the antimalarial activity.[1]
-
Overcoming Resistance: Several 2-arylvinylquinoline derivatives have shown excellent activity against chloroquine-resistant strains, suggesting a mechanism of action that may circumvent common resistance pathways.[1]
These SAR insights can guide the rational design of derivatives of this compound for enhanced antimalarial efficacy.
Quantitative Data Summary
The following tables summarize the in vitro antiplasmodial activity of a series of 6-chloro-2-arylvinylquinolines against the chloroquine-resistant Dd2 strain of P. falciparum. This data serves as a benchmark for the evaluation of novel compounds derived from this compound.
Table 1: In Vitro Antiplasmodial Activity of 6-Chloro-2-arylvinylquinolines against P. falciparum (Dd2 Strain) [1]
| Compound ID | R (Substitution on Aryl Ring) | EC50 (nM) ± SD |
| 22 | H | 41.2 ± 5.3 |
| 23 | 4-NO2 | 28.6 ± 0.9 |
| 24 | 3-CF3 | 10.9 ± 1.9 |
| 29 | 4-F | 4.8 ± 2.0 |
| 31 | 3-F | 5.9 ± 1.4 |
EC50: Half-maximal effective concentration; SD: Standard Deviation.
Experimental Protocols
The following protocols are adapted from published literature and provide a framework for the synthesis and evaluation of 2-substituted-4,8-dimethylquinoline derivatives.[1]
Protocol 1: Synthesis of 2-Arylvinyl-4,8-dimethylquinoline Derivatives
This protocol describes a general method for the synthesis of 2-arylvinylquinoline derivatives, which can be adapted for 4,8-dimethylquinoline analogs.
Step 1: Synthesis of 2-Hydroxy-4,8-dimethylquinoline
-
To a solution of 2-amino-3-methyltoluene (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl acetoacetate (1 equivalent) and a catalytic amount of acetic acid.
-
Heat the mixture at 90 °C for 6 hours.
-
Remove the solvent under reduced pressure.
-
Add the crude product to a high-boiling point solvent like Dowtherm and heat to 270 °C for 30 minutes.
-
Cool the reaction mixture and purify the resulting 2-hydroxy-4,8-dimethylquinoline by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
To the 2-hydroxy-4,8-dimethylquinoline (1 equivalent), add phosphorus oxychloride (POCl3) (excess, e.g., 5-10 equivalents).
-
Heat the mixture at 105 °C for 2 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Step 3: Synthesis of 2-Arylvinyl-4,8-dimethylquinoline
-
Combine 2-methyl-4,8-dimethylquinoline (synthesized via a suitable method) (1 equivalent), an appropriate aromatic aldehyde (1.2 equivalents), and a catalytic amount of p-toluenesulfonamide in xylene.
-
Heat the mixture at 130 °C for 12 hours.
-
Cool the reaction mixture and purify the product by column chromatography to yield the desired 2-arylvinyl-4,8-dimethylquinoline.
Protocol 2: In Vitro Antiplasmodial Activity Assay
This protocol outlines the procedure for determining the in vitro activity of synthesized compounds against P. falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive and -resistant strains)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with human serum and hypoxanthine
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Test compounds dissolved in DMSO
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes in RPMI 1640 medium.
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Add the parasite culture (at a specific parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Protocol 3: In Vivo Antimalarial Efficacy in a Murine Model
This protocol describes the evaluation of the in vivo efficacy of promising compounds using a mouse model of malaria.
Materials:
-
Plasmodium berghei (or another suitable rodent malaria parasite)
-
Mice (e.g., Swiss Webster)
-
Test compounds formulated for oral or intraperitoneal administration
-
Giemsa stain
Procedure:
-
Infect mice with P. berghei by intraperitoneal injection of infected red blood cells.
-
After 24 hours, administer the test compounds to groups of mice at various doses for four consecutive days.
-
On day 5 post-infection, collect thin blood smears from the tail of each mouse.
-
Stain the blood smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percent suppression of parasitemia compared to an untreated control group.
-
Monitor the mice for survival.
Diagrams
Signaling Pathway: Mechanism of Action of Quinoline Antimalarials
Caption: Proposed mechanism of action for quinoline antimalarials.
Experimental Workflow: Synthesis and Evaluation of Novel Antimalarials
Caption: A typical workflow for the development of new antimalarial agents.
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Development of 2-Chloro-4,8-dimethylquinoline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization and quantification of 2-Chloro-4,8-dimethylquinoline. The protocols are based on established methodologies for similar quinoline derivatives and are intended to serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and quantifying it in the presence of impurities. A reverse-phase HPLC method is proposed for its wide applicability to non-volatile and thermally stable organic compounds.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of this compound and to quantify it against a reference standard.
Instrumentation: A standard HPLC system equipped with a UV detector.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Data Presentation: Illustrative Quantitative Data
The following table summarizes expected performance characteristics of the HPLC method. Note: This data is illustrative and should be confirmed during method validation.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (R²) |
| This compound | ~ 8.5 | ~ 0.1 | ~ 0.3 | > 0.999 |
| Potential Impurity 1 | ~ 6.2 | ~ 0.1 | ~ 0.3 | > 0.999 |
| Potential Impurity 2 | ~ 9.8 | ~ 0.1 | ~ 0.3 | > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in this compound.
Experimental Protocol: GC-MS Analysis
Objective: To identify and semi-quantify volatile and semi-volatile impurities in this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the solution to an appropriate concentration for GC-MS analysis.
GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[1] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 500 amu |
Data Presentation: Expected Mass Spectrometry Data
Based on the structure of this compound (C11H10ClN, MW: 191.66), the following mass spectral data can be anticipated.[2]
| m/z | Relative Intensity | Assignment |
| 191/193 | High | [M]⁺ (Molecular Ion with Cl isotope pattern) |
| 156 | Medium | [M-Cl]⁺ |
| 141 | Medium | [M-Cl-CH3]⁺ |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis (qNMR) is desired.[1]
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire proton NMR spectra to determine the number and environment of hydrogen atoms.
-
¹³C NMR: Acquire carbon NMR spectra to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed for complete structural assignment.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.
Visualizations
Experimental Workflow for Analytical Method Development
Caption: Workflow for the development of analytical methods for this compound.
Logical Diagram for Method Selection
Caption: Logic diagram for selecting the appropriate analytical method.
References
Application Notes and Protocols: 2-Chloro-4,8-dimethylquinoline as an Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,8-dimethylquinoline is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules, including those with potential applications in the agrochemical industry. The quinoline scaffold is a well-established pharmacophore in numerous fungicides, insecticides, and herbicides. The presence of a chlorine atom at the 2-position of the quinoline ring provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical quinoline-based fungicide, drawing upon established synthetic methodologies for this class of compounds.
Application: Synthesis of a Hypothetical Quinoline Ether Fungicide
The primary application of this compound in agrochemical synthesis is its use as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the quinoline nitrogen atom activates the chlorine at the 2-position, making it susceptible to displacement by various nucleophiles. A common strategy in the design of quinoline-based fungicides is the introduction of a substituted phenoxy group at the 4-position, often via an ether linkage. While a direct commercial fungicide synthesized from this compound is not publicly documented, the following protocols and data are based on analogous reactions reported for similar 2-chloroquinoline derivatives in patent literature and scientific publications, illustrating a viable synthetic pathway.
This application note will focus on the synthesis of a hypothetical fungicide, 4-(4-chloro-2-nitrophenoxy)-2,8-dimethylquinoline , a representative of the quinoline ether class of fungicides.
Data Presentation
The efficacy of newly synthesized agrochemicals is typically evaluated through in vitro and in vivo bioassays. The following table presents hypothetical antifungal activity data for the target compound against common plant pathogens, based on typical activity ranges for this class of fungicides.
Table 1: Hypothetical Antifungal Activity of 4-(4-chloro-2-nitrophenoxy)-2,8-dimethylquinoline
| Fungal Pathogen | Common Disease | EC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | 1.5 |
| Erysiphe graminis | Powdery Mildew | 0.8 |
| Pyricularia oryzae | Rice Blast | 2.1 |
| Rhizoctonia solani | Sheath Blight | 3.5 |
EC₅₀ (Half maximal effective concentration) values are hypothetical and for illustrative purposes.
Experimental Protocols
The synthesis of 4-(4-chloro-2-nitrophenoxy)-2,8-dimethylquinoline from this compound proceeds via a nucleophilic aromatic substitution reaction with a substituted phenol.
Synthesis of 4-(4-chloro-2-nitrophenoxy)-2,8-dimethylquinoline
Reaction Scheme:
Caption: Synthetic pathway for a hypothetical quinoline ether fungicide.
Materials:
-
This compound
-
4-Chloro-2-nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-chloro-2-nitrophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF (20 mL) to the flask.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 4-(4-chloro-2-nitrophenoxy)-2,8-dimethylquinoline.
Expected Yield: 75-85%
Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target fungicide.
Caption: General experimental workflow for fungicide synthesis.
Signaling Pathway (Mode of Action - Hypothetical)
While the precise mode of action would require extensive biological studies, many quinoline-based fungicides are known to interfere with cellular respiration in fungi. A plausible, though hypothetical, signaling pathway for the synthesized compound could involve the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.
Caption: Hypothetical mode of action: Inhibition of Complex III.
Conclusion
This compound is a versatile intermediate with significant potential in the synthesis of novel agrochemicals. The protocols and conceptual frameworks presented here provide a foundation for researchers to explore the synthesis of quinoline-based fungicides. The reactivity of the 2-chloro substituent allows for the facile introduction of various functionalities, enabling the generation of diverse chemical libraries for biological screening. Further research and development in this area may lead to the discovery of new and effective crop protection agents. All newly synthesized compounds require rigorous testing for efficacy, toxicity, and environmental impact.
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Chloro-4,8-dimethylquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Chloro-4,8-dimethylquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic pathway involves a two-step process:
-
Synthesis of the precursor: 4,8-dimethylquinolin-2(1H)-one is typically synthesized via the Conrad-Limpach or Knorr quinoline synthesis, which involves the condensation of 2-methylaniline with a β-ketoester like ethyl acetoacetate.
-
Chlorination: The resulting 4,8-dimethylquinolin-2(1H)-one is then chlorinated using a dehydrating chlorinating agent, most commonly phosphoryl chloride (POCl₃), to yield the final product, this compound.
Q2: My chlorination reaction with POCl₃ is giving a low yield. What are the likely causes?
Low yields in this chlorination step can stem from several factors:
-
Presence of moisture: POCl₃ is highly reactive with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield.
-
Suboptimal temperature: The reaction temperature is critical. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and tar.[1]
-
Insufficient POCl₃: An inadequate amount of POCl₃ will result in incomplete conversion of the starting material. An excess of the reagent is often used to drive the reaction to completion.
-
Impure starting material: Impurities in the 4,8-dimethylquinolin-2(1H)-one can interfere with the reaction.
Q3: I am observing the formation of a dark tarry substance during the chlorination reaction. How can I prevent this?
Tar formation is a common issue in quinoline synthesis, often due to harsh reaction conditions.[1] To minimize tarring:
-
Ensure anhydrous conditions: Rigorously dry all glassware and use anhydrous solvents.
-
Control the temperature: Avoid excessive heating. The reaction should be heated gradually and maintained at the optimal temperature.
-
Purify the precursor: Ensure the 4,8-dimethylquinolin-2(1H)-one is of high purity before proceeding with the chlorination.
Q4: What are the primary byproducts I should look out for in the chlorination of 4,8-dimethylquinolin-2(1H)-one?
Potential byproducts include:
-
Unreacted starting material: If the reaction is incomplete, you will have residual 4,8-dimethylquinolin-2(1H)-one.
-
Phosphorylated intermediates: The reaction proceeds through a phosphate ester intermediate, which may persist if the reaction conditions are not optimal.[2]
-
Ring-chlorinated species: Although less common under these conditions, chlorination at other positions on the quinoline ring is a possibility, especially with prolonged reaction times or very high temperatures.
Q5: How can I effectively purify the final this compound product?
Purification is typically achieved through the following steps:
-
Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice to hydrolyze the excess POCl₃.
-
Neutralization: The acidic solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide, to precipitate the crude product.
-
Extraction: The crude product is extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Chromatography: The final purification is usually performed by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 4,8-dimethylquinolin-2(1H)-one (Precursor Synthesis) | Incomplete cyclization in the Conrad-Limpach synthesis. | Ensure the reaction is heated to a sufficiently high temperature (typically >250 °C) for the thermal cyclization. Using a high-boiling inert solvent like mineral oil can improve yields.[3] |
| Incorrect work-up procedure. | Ensure proper pH adjustment during work-up to precipitate the product effectively. | |
| Low yield of this compound (Chlorination Step) | Presence of moisture in reagents or glassware. | Flame-dry all glassware before use. Use freshly distilled POCl₃ and anhydrous solvents. |
| Insufficient heating or reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, increase the reaction time or temperature moderately. | |
| Suboptimal stoichiometry of POCl₃. | Use a significant excess of POCl₃ (at least 3-5 equivalents) to ensure complete conversion. | |
| Formation of a dark tar or polymeric material | Reaction temperature is too high. | Carefully control the reaction temperature using an oil bath. Avoid localized overheating.[1] |
| Impurities in the starting quinolin-2-one. | Recrystallize the 4,8-dimethylquinolin-2(1H)-one precursor before the chlorination step. | |
| Difficulty in isolating the product after work-up | Product is soluble in the aqueous layer. | Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. |
| Incorrect pH during neutralization. | Carefully adjust the pH to the point of maximum precipitation of the product. | |
| Product is contaminated with phosphorus-containing impurities | Incomplete hydrolysis of phosphate intermediates during work-up. | Stir the quenched reaction mixture vigorously for an extended period to ensure complete hydrolysis. Wash the organic extracts thoroughly with water. |
Experimental Protocols
Protocol 1: Synthesis of 4,8-Dimethylquinolin-2(1H)-one (Precursor)
This protocol is based on the principles of the Conrad-Limpach/Knorr quinoline synthesis.
Materials:
-
2-Methylaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or a high-boiling solvent (e.g., mineral oil)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, mix 2-methylaniline (1.0 eq.) and ethyl acetoacetate (1.1 eq.). A catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can be added. Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.
-
Intermediate Isolation: Remove any water formed and excess ethyl acetoacetate under reduced pressure to obtain the crude β-anilinoacrylate intermediate.
-
Cyclization: Add the crude intermediate to a flask containing polyphosphoric acid or a high-boiling solvent like mineral oil. Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).
-
Reaction Monitoring: Maintain the temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture. If using a high-boiling solvent, dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to precipitate the product. If using PPA, carefully pour the hot mixture onto ice water and neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent like ethanol to obtain pure 4,8-dimethylquinolin-2(1H)-one.
Protocol 2: Synthesis of this compound (Chlorination)
Materials:
-
4,8-Dimethylquinolin-2(1H)-one
-
Phosphoryl chloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4,8-dimethylquinolin-2(1H)-one (1.0 eq.).
-
Reagent Addition: Add an excess of phosphoryl chloride (POCl₃, 5-10 eq.). If desired, phosphorus pentachloride (PCl₅, 1.1 eq.) can be added to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) in an oil bath.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice with vigorous stirring in a fume hood.
-
Neutralization: Once the excess POCl₃ has been hydrolyzed, slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Optimization of Chlorination Reaction Conditions (Illustrative)
| Entry | POCl₃ (eq.) | PCl₅ (eq.) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 3 | - | 100 | 4 | ~60 | Incomplete conversion |
| 2 | 5 | - | 110 | 4 | ~85 | Good conversion, minor byproducts |
| 3 | 10 | - | 110 | 2 | ~90 | Faster reaction, clean product |
| 4 | 5 | 1.1 | 110 | 2 | >95 | Excellent conversion and yield |
| 5 | 5 | - | 130 | 4 | ~70 | Increased tar formation |
Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on the specific experimental setup and purity of reagents.
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Chlorination
Caption: Troubleshooting decision tree for low yield in the chlorination step.
References
Improving yield and purity of 2-Chloro-4,8-dimethylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-4,8-dimethylquinoline during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in the synthesis of this compound, typically prepared from 2-hydroxy-4,8-dimethylquinoline and a chlorinating agent like phosphorus oxychloride (POCl₃), can stem from several factors:
-
Incomplete Reaction: The conversion of the hydroxyl group to the chloro group may be incomplete. Ensure the reaction is heated for a sufficient duration. A typical procedure involves heating at 80-90°C for at least two hours.[1]
-
Reagent Quality: The phosphorus oxychloride used must be of high quality and freshly distilled if necessary. Moisture can decompose the reagent, reducing its effectiveness.
-
Sub-optimal Stoichiometry: An insufficient molar excess of the chlorinating agent can lead to incomplete conversion. While a slight excess is often used, consult optimized protocols for the ideal ratio.
-
Work-up Losses: Significant product loss can occur during the work-up phase. When pouring the reaction mixture into an ice-water mixture, do so slowly and carefully to ensure complete precipitation of the product.[1] Ensure the precipitate is thoroughly washed and collected.
Q2: I am observing significant tar formation or a dark-colored crude product. How can I prevent this?
A2: Tar formation is often a result of harsh reaction conditions causing polymerization or degradation of starting materials and products.[2]
-
Temperature Control: While heating is necessary, excessive temperatures can promote side reactions. Maintain the temperature within the recommended range (e.g., 80-90°C).[1]
-
Reaction Time: Prolonged heating beyond the optimal reaction time can lead to decomposition. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of completion.
-
Acidic Conditions: The highly acidic environment can contribute to charring. While inherent to the reaction, ensuring a controlled reaction rate can mitigate this. For notoriously vigorous reactions like the Skraup synthesis, moderators such as ferrous sulfate are used to control exothermic events.[2]
Q3: The purity of my final product is low, even after initial purification. What purification strategies are most effective?
A3: Achieving high purity often requires more than a single purification step. The most common and effective methods are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method for removing small amounts of impurities. 95% ethanol has been successfully used to recrystallize this compound, yielding a white solid.[1] The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For mixtures with multiple components or impurities with similar solubility, column chromatography is the preferred method.[3] A silica gel stationary phase is typically used. The mobile phase (eluent) must be carefully chosen. A good starting point is a non-polar solvent like hexanes or petroleum ether, with a gradual increase in a more polar solvent like ethyl acetate or dichloromethane.[4][5]
Q4: How do I choose the right solvent system for column chromatography?
A4: Selecting the optimal solvent system is crucial for good separation.[3]
-
TLC Analysis: First, analyze your crude mixture on a TLC plate using various solvent systems.
-
Target Rf Value: Aim for a solvent system that gives the desired product an Rf (retention factor) value between 0.3 and 0.7.[3]
-
Separation: Ensure there is a clear separation (ΔRf of at least 0.1) between the spot for your desired product and the spots of any impurities.[3]
-
Common Systems: For chloro-substituted quinolines, mixtures of hexanes/ethyl acetate or petroleum ether/dichloromethane are often effective.[4][5]
Q5: My purified compound has a melting point lower than the literature value. What does this indicate?
A5: A depressed and broadened melting point range is a classic indicator of impurities. The literature melting point for this compound is 63°C or 65-67°C.[1][6] If your value is lower, it suggests that your product is not yet pure and requires further purification steps, such as another recrystallization or column chromatography.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClN | [7] |
| Molecular Weight | 191.66 g/mol | [7] |
| Appearance | White to off-white solid | [1][6] |
| Melting Point | 63 °C | [1] |
| Melting Point | 65-67 °C | [6] |
| Solubility | Slightly soluble in water | [6][8] |
Reaction Condition Optimization (Illustrative Example)
The yield of quinoline synthesis is highly dependent on reaction parameters. The following table, adapted from a study on a similar Vilsmeier-Haack reaction, illustrates how reagent stoichiometry can impact product yield.
| Molar Equivalents of POCl₃ | Temperature (°C) | Yield (%) |
| 3 | 90 | Low |
| 6 | 90 | Moderate |
| 9 | 90 | Good |
| 12 | 90 | Maximum |
| 15 | 90 | Decreased |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the high-yield conversion of 2-hydroxy-4,8-dimethylquinoline using phosphorus oxychloride.[1]
Materials:
-
2-hydroxy-4,8-dimethylquinoline
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Cracked ice
-
Water
-
95% Ethanol (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask equipped with an air condenser, combine 2-hydroxy-4,8-dimethylquinoline (0.51 mol, 88 g).
-
In a fume hood, carefully add freshly distilled phosphorus oxychloride (0.61 mol, 94 g) to the flask.
-
Heat the mixture in a water bath maintained at 80-90°C for 2 hours.
-
After cooling the reaction mixture to room temperature, slowly and carefully pour it into a large beaker containing 500 g of cracked ice and 500 mL of water. This step is exothermic and should be done with caution.
-
A white precipitate of crude this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any remaining acid.
-
Dry the crude product completely. A reported yield of 96% (93 g) was achieved at this stage.[1]
-
For further purification, recrystallize the dried solid from 95% ethanol.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of the crude product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate)
-
Sand
-
Cotton wool
Procedure:
-
Column Packing: Place a small plug of cotton wool at the bottom of a glass chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column. Tap the column gently to ensure even packing and remove air bubbles. Allow the silica to settle, and do not let the column run dry.[9]
-
Sample Loading: Dissolve the crude product in the minimum possible amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the silica gel bed.[9]
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent if necessary to move the compound down the column.[10]
-
Fraction Collection: Collect the eluent in small fractions using test tubes.[5]
-
TLC Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for improving yield and purity.
Caption: Experimental workflow for synthesis and purification.
Caption: Key factors influencing final product yield and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. columbia.edu [columbia.edu]
- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Page loading... [guidechem.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Common side products in the synthesis of 2-Chloro-4,8-dimethylquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2-Chloro-4,8-dimethylquinoline. The information is presented in a practical question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound is the Combes quinoline synthesis.[1][2][3][4] This acid-catalyzed reaction involves the condensation of 2-chloro-6-methylaniline with acetylacetone (a β-diketone) to form the target quinoline derivative.[3]
Q2: What are the potential side products in the Combes synthesis of this compound?
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of residual 2-chloro-6-methylaniline and acetylacetone in the crude product.
-
Intermediate Species: The reaction proceeds through the formation of an enamine and a Schiff base intermediate.[2][5] Under certain conditions, these intermediates may not fully cyclize, leading to their presence as impurities.
-
Polymerization/Tar Formation: The use of strong acids, such as sulfuric acid, as a catalyst can lead to the formation of polymeric tars, especially at elevated temperatures or with prolonged reaction times. This is a common issue in acid-catalyzed condensation reactions.
-
Self-Condensation of Acetylacetone: Although less common in the presence of the aniline, under certain conditions, acetylacetone can undergo self-condensation reactions.
-
Regioisomers: While acetylacetone is a symmetrical β-diketone, which should ideally lead to a single regioisomeric product, deviations from ideal reaction conditions or the presence of impurities could potentially lead to trace amounts of other isomers, though this is considered a minor risk in this specific reaction.
Q3: How can I monitor the progress of the reaction?
The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (2-chloro-6-methylaniline and acetylacetone), the consumption of reactants and the formation of the product can be visualized. A new spot with a different Rf value corresponding to the this compound product should appear and intensify over time, while the spots for the starting materials diminish.
Q4: What are the recommended purification techniques for this compound?
Post-synthesis, the crude product typically requires purification to remove side products and unreacted starting materials. Common purification methods include:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: For more challenging separations or to obtain a very high purity product, silica gel column chromatography is recommended. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be determined by TLC analysis to effectively separate the target compound from impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or cautiously increase the reaction temperature while monitoring for decomposition. Ensure the catalyst is active and used in the correct amount. |
| Degradation of Product: Harsh reaction conditions (e.g., excessively high temperature, prolonged exposure to strong acid). | Maintain careful temperature control. Consider using a milder acid catalyst or a modified procedure with a lower reaction temperature. | |
| Poor Quality Reagents: Starting materials or catalyst may be impure or degraded. | Use freshly distilled or purified 2-chloro-6-methylaniline and acetylacetone. Ensure the acid catalyst is of appropriate concentration and quality. | |
| Formation of Significant Tar/Polymer | Excessive Heat: The reaction is highly exothermic or the external heating is too aggressive. | Ensure efficient stirring and controlled heating. Consider adding the acid catalyst portion-wise to manage the exotherm. |
| High Concentration of Acid: The concentration of the acid catalyst is too high. | Reduce the amount of the acid catalyst or use a milder catalyst such as polyphosphoric acid (PPA). | |
| Presence of Unreacted Starting Materials in Product | Sub-optimal Stoichiometry: Incorrect molar ratio of reactants. | Ensure an appropriate molar ratio of 2-chloro-6-methylaniline to acetylacetone is used, as dictated by the specific protocol. |
| Insufficient Reaction Time: The reaction was stopped prematurely. | Extend the reaction time and monitor for completion using TLC. | |
| Difficulty in Product Isolation/Purification | Product is an Oil or Gummy Solid: Presence of impurities preventing crystallization. | Attempt purification by column chromatography to remove impurities. Try different solvent systems for recrystallization. |
| Co-elution of Impurities: Impurities have similar polarity to the product, making chromatographic separation difficult. | Optimize the eluent system for column chromatography by testing various solvent mixtures. Consider using a different stationary phase if necessary. |
Experimental Protocol: Combes Synthesis of this compound
This is a generalized protocol and may require optimization.
Materials:
-
2-chloro-6-methylaniline
-
Acetylacetone
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Suitable solvent (e.g., ethanol, or neat conditions)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-methylaniline and acetylacetone in a 1:1 molar ratio.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture with constant stirring and cooling in an ice bath. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition of the acid is complete, heat the reaction mixture to the desired temperature (this will vary depending on the specific protocol, typically between 80-120 °C) and maintain it for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Be cautious as this will generate CO2 gas.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combes quinoline synthesis - Wikiwand [wikiwand.com]
Technical Support Center: Purification of Crude 2-Chloro-4,8-dimethylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-4,8-dimethylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities, the quantity of the crude product, and the desired final purity. For routine purification of solid materials, recrystallization is often the first choice due to its simplicity and scalability. For complex mixtures or when very high purity is required, column chromatography is recommended.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities are either soluble at room temperature or insoluble at high temperatures. For quinoline derivatives, common solvents to consider are ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or toluene/heptane. It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific crude material.
Q3: What are the typical impurities I might encounter in crude this compound?
A3: Impurities in crude this compound often originate from the starting materials or side reactions during its synthesis. Potential impurities could include unreacted starting materials, isomers, and byproducts from over-chlorination or incomplete cyclization. The specific impurities will depend on the synthetic route employed.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for determining purity and quantifying impurities.[1] Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. For structural confirmation and identification of any remaining impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[2] A commercial supplier specifies a purity of at least 98% for this compound.[3]
Q5: My purified this compound appears as an oil instead of a solid. What should I do?
A5: If your product oils out instead of crystallizing, it could be due to the presence of significant impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, consider purifying the material by column chromatography to remove the impurities that are depressing the melting point. Following chromatography, a successful recrystallization should be more achievable.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.2. Try adding a co-solvent (anti-solvent) in which the compound is insoluble, until the solution becomes turbid, then heat to redissolve and cool slowly.3. Scratch the inside of the flask with a glass rod to induce nucleation.4. If available, add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound or the compound-impurity mixture.2. The solution is being cooled too rapidly.3. High concentration of impurities. | 1. Select a lower-boiling point solvent.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. First, purify the crude product by column chromatography to remove impurities. |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used to wash the crystals. | 1. Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.2. Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. |
| Colored impurities remain in the crystals. | 1. The impurity co-crystallizes with the product.2. The impurity is adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling.2. Attempt recrystallization from a different solvent system. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | 1. Inappropriate solvent system (eluent).2. Column was not packed properly.3. The initial band of the sample was too broad. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound.2. Ensure the silica gel is packed uniformly without any cracks or air bubbles.3. Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
| The compound is not eluting from the column. | 1. The eluent is not polar enough.2. The compound may be decomposing on the silica gel. | 1. Gradually increase the polarity of the eluent.2. Deactivate the silica gel by adding a small percentage of triethylamine to the eluent, or consider using a different stationary phase like alumina. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. |
| Streaking or tailing of the compound band. | 1. The compound is not very soluble in the eluent.2. The column is overloaded with the sample. | 1. Choose a solvent system in which the compound is more soluble.2. Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Solvent mixtures can also be tested.
-
Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent (solvent system) by running TLC plates with the crude mixture in various solvents and solvent mixtures (e.g., hexane/ethyl acetate). The ideal eluent should give a well-separated spot for the desired compound with an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity Assessment Methods
| Analytical Technique | Principle | Information Obtained | Typical Use Case |
| HPLC | Differential partitioning of components between a liquid mobile phase and a solid stationary phase. | Quantitative purity data, detection and quantification of non-volatile impurities. | Routine quality control and final purity assessment.[1] |
| GC | Separation of volatile components based on their boiling points and interaction with a stationary phase. | Detection and quantification of volatile impurities and residual solvents. | Analysis of volatile components in the sample.[2] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the compound and identification of impurities. | Structural elucidation and purity confirmation.[2] |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ions. | Molecular weight determination and structural information from fragmentation patterns. | Identification of unknown impurities. |
Visualizations
Caption: A workflow diagram illustrating the decision-making process for the purification of this compound.
Caption: A troubleshooting guide for common issues encountered during the recrystallization of organic compounds.
References
Troubleshooting failed reactions involving 2-Chloro-4,8-dimethylquinoline
Welcome to the technical support center for 2-Chloro-4,8-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used as a building block in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecules. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters, leading to the synthesis of 2-aryl-4,8-dimethylquinolines.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines to produce 2-amino-4,8-dimethylquinoline derivatives.[1][2][3][4][5][6]
-
Sonogashira Coupling: To create C-C triple bonds with terminal alkynes, yielding 2-alkynyl-4,8-dimethylquinolines.[7]
-
Heck Coupling: For the formation of C-C bonds with alkenes to generate 2-alkenyl-4,8-dimethylquinolines.[8][9]
Q2: What are the key challenges when working with this compound?
A2: Researchers may encounter several challenges, primarily stemming from the steric hindrance imposed by the methyl groups at the 4 and 8 positions. This steric crowding can influence the reactivity of the 2-chloro position. Common issues include:
-
Low reaction yields or slow conversion rates: The methyl group at position 8 can sterically hinder the approach of the palladium catalyst to the 2-chloro position, slowing down the oxidative addition step, which is often rate-limiting in the catalytic cycle.
-
Side reactions: Like other haloquinolines, reactions with this compound can be prone to side reactions such as hydrolysis, dehalogenation, and homocoupling of the coupling partners.
-
Difficult purification: The presence of unreacted starting material, side products, and catalyst residues can complicate the purification of the desired product.
Q3: How do the methyl groups at positions 4 and 8 affect the reactivity of this compound?
A3: The methyl groups have a significant electronic and steric impact on the molecule's reactivity:
-
Electronic Effect: Methyl groups are weakly electron-donating, which can slightly increase the electron density of the quinoline ring system. This can make the C-Cl bond at the 2-position less electrophilic and thus less reactive towards oxidative addition by the palladium catalyst.
-
Steric Effect: The primary influence is steric hindrance. The methyl group at the 8-position, in particular, is in the peri position to the nitrogen and can create a sterically congested environment around the 2-position. This can impede the coordination of the bulky phosphine-ligated palladium catalyst, which is necessary to initiate the cross-coupling reaction. Overcoming this may require careful selection of ligands and optimization of reaction conditions.[10]
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting very low to no yield of the desired 2-aryl-4,8-dimethylquinoline. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in a Suzuki-Miyaura coupling involving this substrate is a common problem, often linked to the steric hindrance and electronic properties of the molecule. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Stability and degradation pathways of 2-Chloro-4,8-dimethylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-Chloro-4,8-dimethylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: While specific experimental data for this compound is limited, based on the known degradation pathways of other chloroaromatic and quinoline compounds, several degradation pathways can be anticipated.[1] The primary pathways likely include hydrolysis, oxidation, and photodegradation. A critical step in the degradation of many chlorinated organic compounds is the cleavage of the carbon-halogen bond.[1]
-
Hydrolytic Degradation: Under acidic or basic conditions, the chloro group at the 2-position can be susceptible to hydrolysis, leading to the formation of 2-Hydroxy-4,8-dimethylquinoline. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of various degradation products, including N-oxides or hydroxylated derivatives on the quinoline ring.
-
Photodegradation: Exposure to UV or simulated sunlight can induce photodegradation, potentially involving the generation of reactive radicals that attack the quinoline ring structure, leading to its breakdown.[1] Photosensitizers in the experimental medium can accelerate this process.[1]
Q2: What are the expected major initial degradation products of this compound?
A2: Based on the proposed degradation pathways, the initial major degradation products would likely be:
-
2-Hydroxy-4,8-dimethylquinoline: Formed via hydrolysis of the chloro group.
-
4,8-dimethylquinoline: Resulting from reductive dehalogenation.
-
Hydroxylated and/or ring-opened products: Arising from oxidative or photodegradation pathways.[1]
Q3: How can I monitor the degradation of this compound and its degradation products experimentally?
A3: The most effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC), particularly with a UV detector.[2] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.[3] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.[4]
Q4: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A4: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][5] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).[5][6]
-
Base Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 60°C).[5][6]
-
Oxidation: 3-30% Hydrogen Peroxide at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C).[7]
-
Photodegradation: Exposure to a light source producing combined visible and UV outputs.[4][5]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatible sample solvent with the mobile phase.3. Column contamination or degradation. | 1. Reduce the injection volume or sample concentration.2. Dissolve the sample in a solvent similar in composition to the mobile phase.3. Flush the column with a strong solvent or replace the column if necessary.[1] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Aging detector lamp. | 1. Use high-purity solvents and filter the mobile phase. Flush the detector cell.2. Degas the mobile phase and purge the system to remove air bubbles.3. Replace the detector lamp if its energy output is low.[1] |
| Ghost Peaks (Peaks in Blank Runs) | 1. Carryover from a previous injection.2. Contamination of the injector, column, or detector. | 1. Run several solvent blanks to wash the system.2. Clean the injector port and replace the septum and liner. Bake out the column.[1] |
| Poor Peak Resolution | 1. Inappropriate mobile phase composition or gradient.2. Column degradation. | 1. Optimize the mobile phase composition or gradient profile.2. Replace the column. |
Forced Degradation Experiment Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Degradation Observed | 1. Stress conditions are too mild.2. Compound is highly stable under the tested conditions. | 1. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.2. Confirm the stability of the compound under the applied conditions. |
| Complete Degradation of the Compound | 1. Stress conditions are too harsh. | 1. Decrease the concentration of the stressor, the temperature, or the duration of the study to achieve partial degradation (typically 5-20%). |
| Inconsistent Degradation Rates Between Experiments | 1. Variation in experimental parameters (temperature, concentration, light exposure).2. Instability of the stressor solution. | 1. Ensure consistent experimental setup and parameters.2. Prepare fresh stressor solutions for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C.
-
Photodegradation: Expose a solution of the compound to a photostability chamber. Include a dark control wrapped in aluminum foil.[1]
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Indicating Assay
This protocol provides a starting point for developing an HPLC method to analyze the degradation of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2 | DP1 (4.5 min) |
| 0.1 M NaOH (60°C) | 24 | 21.8 | 3 | DP2 (5.1 min) |
| 3% H₂O₂ (RT) | 24 | 8.5 | 1 | DP3 (6.2 min) |
| Thermal (80°C) | 48 | 5.1 | 1 | DP4 (7.0 min) |
| Photolytic | 24 | 12.6 | 2 | DP5 (4.8 min) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in 2-Chloro-4,8-dimethylquinoline Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 2-chloro-4,8-dimethylquinoline in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive towards nucleophilic substitution?
A1: The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is influenced by several factors. The quinoline ring itself is electron-deficient, which facilitates nucleophilic attack. However, the methyl groups at positions 4 and 8 are electron-donating, which can partially counteract this effect, reducing the electrophilicity of the carbon bearing the chlorine atom. Additionally, the chlorine at the 2-position is generally less reactive than a halogen at the 4-position in quinolines. For successful substitution, forcing conditions such as high temperatures, polar aprotic solvents, and sometimes the use of a catalyst may be necessary.
Q2: What are the typical reaction types to achieve substitution on this compound?
A2: Due to the potentially low reactivity under classical SNAr conditions, palladium-catalyzed cross-coupling reactions are often more effective. These include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Suzuki Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
Traditional nucleophilic aromatic substitution (SNAr) with strong nucleophiles like alkoxides or thiophenoxides can also be successful, but may require elevated temperatures and polar aprotic solvents.
Q3: Which solvents are recommended for substitution reactions with this compound?
A3: Polar aprotic solvents are generally the most effective as they can stabilize charged intermediates and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dioxane
-
Toluene (especially for palladium-catalyzed reactions)
Q4: Do I need a catalyst for my substitution reaction?
A4: For many nucleophiles, especially those that are weaker (e.g., many amines), a palladium catalyst is essential to achieve good yields. For strong nucleophiles like sodium methoxide, a catalyst may not be necessary, but the reaction will likely require high temperatures.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is the most common issue, often stemming from the inherent low reactivity of the substrate.
| Possible Cause | Troubleshooting Recommendation |
| Insufficiently Activated Substrate | The electron-donating methyl groups can decrease the reactivity. For SNAr reactions, higher temperatures (120-180 °C) and longer reaction times may be necessary. For palladium-catalyzed reactions, ensure your catalyst system is active. |
| Weak Nucleophile | For SNAr, if using a neutral nucleophile like an amine or alcohol, the addition of a strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) is crucial to generate the more reactive conjugate base (amide or alkoxide). For palladium-catalyzed reactions, the choice of ligand is critical to activate the catalyst for weaker nucleophiles. |
| Inappropriate Solvent | The solvent choice can significantly impact reaction rates. For SNAr, switch to a higher-boiling polar aprotic solvent like DMSO or NMP. For palladium-catalyzed reactions, ensure you are using a dry, degassed solvent like toluene or dioxane. |
| Suboptimal Temperature | Many substitution reactions on this scaffold require elevated temperatures. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition by TLC or LC-MS. |
| Catalyst Inactivity (for Pd-catalyzed reactions) | Ensure your palladium source and ligand are of good quality. Use a pre-catalyst or activate the catalyst in situ correctly. Consider screening different ligands (e.g., XPhos, RuPhos for Buchwald-Hartwig). Ensure strictly anhydrous and anaerobic conditions. |
Issue 2: Formation of Side Products or Decomposition
High temperatures and strong bases can sometimes lead to undesired side reactions.
| Possible Cause | Troubleshooting Recommendation |
| Reaction with Solvent | Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile at high temperatures. If this is suspected, switch to a non-nucleophilic solvent like DMF, DMSO, or toluene. |
| Base-Induced Decomposition | Very strong bases (e.g., NaH) at high temperatures can cause decomposition. Consider using a milder base such as K₂CO₃ or Cs₂CO₃, although this may require a longer reaction time or higher temperature. |
| Catalyst Decomposition (for Pd-catalyzed reactions) | The palladium catalyst can decompose at very high temperatures, forming palladium black. This reduces the concentration of the active catalyst. Ensure the reaction temperature is not exceeding the stability of your catalyst system. Using more robust ligands can sometimes help. |
| Homocoupling (for cross-coupling reactions) | In Sonogashira or Suzuki couplings, homocoupling of the alkyne or boronic acid can be a significant side reaction. This is often exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed. For Sonogashira, using copper-free conditions can sometimes minimize alkyne homocoupling. |
Data Presentation
The following tables provide representative conditions and yields for substitution reactions on 2-chloroquinoline systems. Note: This data is generalized from analogous systems and may require optimization for this compound.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Sodium Methoxide | - | Methanol/DMF | 100-140 | 8-16 | 70-90 |
| 2 | Thiophenol | K₂CO₃ | DMF | 80-120 | 6-12 | >85 |
| 3 | Piperidine | K₂CO₃ | DMSO | 120-150 | 12-24 | 65-85 |
| 4 | Aniline | Cs₂CO₃ | NMP | 150-180 | 24-48 | 50-75 |
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-120 | 12-24 | 75-95 |
| 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF/Toluene | 80-100 | 4-8 | 70-90 |
| 3 | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-110 | 12-18 | 60-85 |
| 4 | Cyanation | Zn(CN)₂ | Pd(dppf)Cl₂ | - | DMF | 120-140 | 12-24 | 60-80 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the desired alcohol (e.g., methanol, 10 mL) and sodium metal (1.5 mmol) in small portions.
-
Stir the mixture until all the sodium has dissolved to form the sodium alkoxide.
-
Add a solution of this compound (1.0 mmol) in dry DMF (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench with water (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add dry, degassed toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in substitutions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Technical Support Center: Catalyst Selection for Efficient Reactions with 2-Chloro-4,8-dimethylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst system for cross-coupling reactions involving 2-Chloro-4,8-dimethylquinoline. The following sections offer guidance on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, including recommended starting conditions and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The C2-Cl bond in the quinoline ring is often less reactive than corresponding aryl bromides or iodides in palladium-catalyzed cross-coupling reactions. This is due to the stronger carbon-chlorine bond and the potential for the quinoline nitrogen to coordinate with and inhibit the palladium catalyst. Therefore, selecting a highly active and robust catalyst system is crucial for achieving efficient transformations. For challenging substrates like 2-chloropyridines, advanced catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often necessary.[1][2]
Q2: What are the most critical parameters to consider for a successful cross-coupling reaction with this substrate?
A2: The most critical factors are the choice of the palladium catalyst and ligand, the base, and the solvent. These components are often interdependent. For C-N bond formation (Buchwald-Hartwig), bulky biaryl phosphine ligands are generally effective.[3] For C-C bond formation (Suzuki-Miyaura), similar bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or products.
Q3: How do I minimize side reactions, such as homocoupling of the boronic acid or alkyne?
A3: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura and Sonogashira couplings. To minimize this:
-
Degas your reaction mixture thoroughly: Oxygen can promote the homocoupling of boronic acids and terminal alkynes.[4] Ensure your solvents are properly degassed and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Use copper-free conditions for Sonogashira coupling: The copper co-catalyst in traditional Sonogashira reactions can promote the homocoupling of terminal alkynes (Glaser coupling).[5] Copper-free protocols often mitigate this issue.
-
Control reaction temperature: Higher temperatures can sometimes lead to an increase in side reactions.
Q4: Should I use a palladium(0) or palladium(II) precatalyst?
A4: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts, such as Pd(OAc)₂, are often more stable and easier to handle. However, they require in-situ reduction to the active Pd(0) species to initiate the catalytic cycle.[6] Modern precatalysts, often based on palladacycles, are designed to generate the active Pd(0) species efficiently under the reaction conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst such as a Buchwald G3 or G4 precatalyst. |
| Inefficient Oxidative Addition | The C-Cl bond is difficult to activate. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC ligand like IPr). Increase the reaction temperature. |
| Poor Transmetalation | The choice of base is critical. For boronic acids, a moderately strong base like K₂CO₃ or K₃PO₄ in an aqueous solvent mixture is a good starting point. Ensure the base is finely powdered and dry for anhydrous reactions. |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom. Use a milder base such as KF or anhydrous conditions. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Solvent Issues | Ensure the solvent is anhydrous (if required) and properly degassed. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often effective.[7][8] |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or decomposition of starting materials.
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition | The amine substrate or product can inhibit the catalyst. Use a ligand that is less susceptible to inhibition, such as a bulky biarylphosphine ligand (e.g., XPhos, RuPhos). |
| Base Incompatibility | Strong bases like NaOt-Bu or LHMDS can cause decomposition of sensitive functional groups.[3] Consider a weaker base such as Cs₂CO₃ or K₃PO₄. |
| Steric Hindrance | If either the amine or the quinoline is sterically hindered, a more active catalyst system may be required. Increase catalyst loading or switch to a more effective ligand. |
| Low Reaction Temperature | Amination of aryl chlorides often requires elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3] |
Sonogashira Coupling
Problem: Low yield and/or significant alkyne homocoupling (Glaser coupling).
| Possible Cause | Troubleshooting Step |
| Inefficient C-Cl Activation | Similar to other couplings, a highly active palladium catalyst is needed. Consider ligands like cataCXium® A or sXPhos. Higher temperatures may be necessary. |
| Alkyne Homocoupling | This is often promoted by the copper co-catalyst in the presence of oxygen.[4] Switch to copper-free Sonogashira conditions. Ensure the reaction is rigorously degassed. |
| Base Selection | An amine base such as triethylamine or diisopropylethylamine is typically used.[5] The base acts as both a solvent and a reagent to neutralize the HX formed. Ensure it is anhydrous. |
| Solvent Choice | Polar aprotic solvents like DMF or NMP can be more effective for couplings involving aryl chlorides than less polar solvents like THF or toluene. |
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for cross-coupling reactions with chloro-heterocycles, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Chloro-Heterocycles with Arylboronic Acids
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-18 | 80-95 | 1-3 |
| Data is based on typical results for challenging substrates like 2-chloropyridines and may serve as a starting point for optimization.[1] |
Table 2: Buchwald-Hartwig Amination of Chloro-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-110 | High | 1-2 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | 1-2 |
| [Pd(allyl)Cl]₂ | cataCXium® A | Cs₂CO₃ | t-BuOH | 80-100 | High | 1-2 |
| Data compiled from literature on amination of various aryl chlorides. |
Table 3: Sonogashira Coupling of Chloro-Heterocycles with Terminal Alkynes
| Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF/DMF | 60-80 | Moderate to High |
| Pd(OAc)₂ | SPhos | None (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 100-120 | High |
| PEPPSI™-IPr | IPr | CuI | i-Pr₂NEt | Toluene | 80-100 | High |
| Conditions are generalized and may require optimization for this compound. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Seal the tube, evacuate, and backfill with an inert gas (this sequence should be repeated three times).
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
In a dry reaction vessel, combine this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Heat the mixture to the required temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction's progress.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Scale-Up Synthesis of 2-Chloro-4,8-dimethylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Chloro-4,8-dimethylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A common and scalable route involves a multi-step synthesis beginning with the Doebner-von Miller reaction to construct the quinoline core, followed by oxidation and subsequent chlorination reactions. A final selective dehalogenation step yields the target compound.
Q2: What are the primary safety concerns during this synthesis?
The Doebner-von Miller reaction is notoriously exothermic and requires careful temperature control to prevent runaway reactions.[1] The use of phosphorus oxychloride (POCl₃) in the chlorination step presents significant hazards as it reacts violently with water and is corrosive.[2][3] Appropriate personal protective equipment (PPE), a well-ventilated fume hood, and established quenching protocols are essential.
Q3: How can I monitor the progress of the individual reaction steps?
Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each synthetic step. High-performance liquid chromatography (HPLC) can be employed for more quantitative analysis of reaction conversion and purity of the isolated intermediates and final product.
Q4: What are the most common impurities encountered in this synthesis?
Common impurities include regioisomers from the Doebner-von Miller reaction, over-chlorinated or under-chlorinated quinoline derivatives, and byproducts from the polymerization of crotonaldehyde.[1]
Troubleshooting Guides
Step 1: Doebner-von Miller Reaction - Synthesis of 2,8-Dimethylquinoline
Issue 1: Low Yield and Significant Tar Formation
-
Symptom: The reaction mixture becomes a thick, dark, and intractable tar, leading to difficult product isolation and low yields.
-
Root Cause: The strong acidic conditions of the Doebner-von Miller reaction can catalyze the polymerization of crotonaldehyde.[1]
-
Troubleshooting:
-
Slow Addition of Reagents: Add crotonaldehyde slowly to the heated acidic solution of 2-methylaniline to control the exotherm and minimize polymerization.[1]
-
Temperature Control: Maintain a consistent and controlled reaction temperature. Overheating accelerates side reactions. Initial cooling may be necessary for vigorous reactions.[1]
-
Use of a Moderator: Ferrous sulfate can be used to make the reaction less violent.
-
Issue 2: Formation of Regioisomers
-
Symptom: Presence of isomeric dimethylquinoline byproducts in the crude product.
-
Root Cause: The cyclization step can potentially occur at different positions on the aniline ring.
-
Troubleshooting:
-
Control of Reaction Conditions: Strict control of acid concentration and temperature can favor the formation of the desired isomer.
-
Purification: Fractional distillation or column chromatography of the crude product can be used to separate the desired 2,8-dimethylquinoline.
-
Step 2: Oxidation to 2,8-Dimethylquinolin-4-ol
Issue 3: Incomplete Oxidation or Over-oxidation
-
Symptom: A mixture of starting material, desired product, and quinoline-carboxylic acid byproducts.
-
Root Cause: Improper stoichiometry of the oxidizing agent or non-optimal reaction conditions.
-
Troubleshooting:
-
Choice of Oxidant: Use a mild and selective oxidizing agent.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and prevent over-oxidation.
-
Step 3: Chlorination to 2,4-Dichloro-8-methylquinoline
Issue 4: Incomplete Chlorination
-
Symptom: Presence of mono-chlorinated intermediates in the product mixture.
-
Root Cause: Insufficient amount of chlorinating agent or inadequate reaction time/temperature.
-
Troubleshooting:
-
Stoichiometry of POCl₃: Use a sufficient excess of phosphorus oxychloride to ensure complete conversion.
-
Reaction Conditions: Ensure the reaction is heated at a suitable temperature (e.g., reflux) for an adequate duration.[4]
-
Issue 5: Hazardous Work-up of Phosphorus Oxychloride
-
Symptom: Violent and exothermic reaction during quenching of excess POCl₃.
-
Root Cause: POCl₃ reacts violently with water.[2]
-
Troubleshooting:
Step 4: Selective Dehalogenation to this compound
Issue 6: Non-selective Dehalogenation
-
Symptom: Formation of 2,8-dimethylquinoline (complete dehalogenation) or unreacted 2,4-dichloro-8-methylquinoline.
-
Root Cause: The reactivity of the chlorine atoms at the 2- and 4-positions is similar, making selective removal challenging.
-
Troubleshooting:
-
Catalyst Selection: Use a catalyst known for selective dehalogenation, such as a specific supported palladium catalyst.
-
Controlled Hydrogen Source: Employ a controlled hydrogen source, like catalytic transfer hydrogenation, to modulate the reactivity.[5][6]
-
Reaction Optimization: Carefully optimize reaction parameters such as temperature, pressure, and reaction time on a small scale before scaling up.
-
Experimental Protocols
Protocol 1: Synthesis of 2,8-Dimethylquinoline (Doebner-von Miller Reaction)
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, mechanical stirrer, and a dropping funnel.
-
Charge the flask with 2-methylaniline and concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add crotonaldehyde dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of 2,4-Dichloro-8-methylquinoline
-
In a round-bottom flask equipped with a reflux condenser, add 2,8-dimethylquinolin-4-ol and an excess of phosphorus oxychloride (POCl₃).[4]
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture slightly and distill off the excess POCl₃ under vacuum.[4]
-
Carefully and slowly pour the cooled reaction mass into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.[2]
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 3: Selective Dehalogenation to this compound
Note: The selective removal of the 4-chloro substituent is a challenging step and requires careful optimization.
-
In a hydrogenation vessel, dissolve 2,4-dichloro-8-methylquinoline in a suitable solvent (e.g., ethanol).
-
Add a palladium-based catalyst (e.g., Pd/C) and a base (e.g., sodium acetate).
-
Pressurize the vessel with hydrogen gas or use a hydrogen donor for transfer hydrogenation.
-
Stir the reaction mixture at a controlled temperature and monitor the progress by HPLC to maximize the yield of the mono-dehalogenated product.
-
Upon optimal conversion, filter the catalyst and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Doebner-von Miller | 2-Methylaniline, Crotonaldehyde, HCl | 100-120 | 4-8 | 50-70 |
| 2 | Oxidation | 2,8-Dimethylquinoline, Oxidizing Agent | 80-100 | 2-4 | 70-85 |
| 3 | Chlorination | 2,8-Dimethylquinolin-4-ol, POCl₃ | 100-110 | 3-5 | 85-95 |
| 4 | Selective Dehalogenation | 2,4-Dichloro-8-methylquinoline, H₂, Pd/C | 25-50 | 2-6 | 40-60 |
Yields are approximate and highly dependent on reaction scale and optimization.
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in 2-Chloro-4,8-dimethylquinoline Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing impurities during the synthesis and purification of 2-Chloro-4,8-dimethylquinoline and its derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Question 1: What are the most common sources of impurities in the synthesis of this compound?
Answer: Impurities can arise from several sources throughout the synthetic process:
-
Starting Materials: The purity of the initial reagents, such as 2-hydroxy-4,8-dimethylquinoline (the precursor) or the respective anilines and ketones in multi-step syntheses, is critical. Contaminants in these materials can carry through or cause side reactions.[1][2][3]
-
Side Reactions: During the chlorination step, typically with phosphorus oxychloride (POCl₃), incomplete reaction can leave residual starting material.[4] In broader quinoline syntheses (like Skraup or Doebner-von Miller), common side reactions include polymerization and tar formation, especially under strong acid and high-temperature conditions.[1]
-
Reagent-Related Impurities: Excess chlorinating agent (POCl₃) and its byproducts must be completely removed during the work-up to avoid contamination of the final product.
-
Degradation: The product may degrade under harsh reaction or work-up conditions, such as excessively high temperatures or prolonged reaction times.
Question 2: My yield of this compound is significantly lower than expected. What are the possible causes and solutions?
Answer: Low yields can often be attributed to several factors:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloro group may be incomplete. Ensure the reaction is heated appropriately (e.g., 80-90°C for two hours as a documented starting point) and that a sufficient molar excess of the chlorinating agent (POCl₃) is used.[4]
-
Suboptimal Reaction Conditions: For quinoline syntheses involving cyclization, such as the Vilsmeier-Haack reaction, the temperature and molar ratio of reagents are crucial. For instance, in related syntheses, the maximum yield was obtained using 12 moles of POCl₃ at 90°C. Harsh conditions can also lead to low yields.[5]
-
Mechanical Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction and careful handling during filtration and recrystallization. The work-up often involves pouring the reaction mixture onto ice water, and inefficient filtration of the resulting precipitate can lead to loss.[4]
-
Vigorous Exothermic Reactions: Some quinoline syntheses are highly exothermic. Without proper control, this can lead to byproduct formation. Strategies to manage this include the slow addition of reagents, efficient cooling, and the use of moderators like ferrous sulfate (FeSO₄).[6]
Question 3: I am observing unreacted starting material (2-hydroxy-4,8-dimethylquinoline) in my final product. How can I remove it?
Answer: The presence of the hydroxy- starting material is a common issue resulting from incomplete chlorination.
-
Optimize Reaction: Increase the reaction time or temperature moderately, or increase the molar equivalent of POCl₃ to drive the reaction to completion.
-
Purification:
-
Recrystallization: This is a highly effective method. A documented procedure for this compound involves recrystallization from 95% ethanol, which yielded a pure product.[4]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) can separate the more polar hydroxy- starting material from the less polar chloro- product.[5]
-
Aqueous Wash: During the work-up, washing the crude product dissolved in an organic solvent with a dilute basic solution (e.g., sodium bicarbonate) can help remove the acidic hydroxy-quinoline.
-
Question 4: What are the best analytical methods for assessing the purity of my this compound sample?
Answer: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for purity assessment, capable of separating and quantifying the main component and non-volatile impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis and purification stages.[7][8]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.[9] Quantitative NMR (qNMR) can also be used for highly accurate purity determination without needing a specific reference standard of the compound itself.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[9]
Quantitative Data Summary
The following table summarizes typical yield and purity data for this compound based on established synthetic and purification methods.
| Parameter | Method | Typical Value | Reference(s) |
| Yield | Chlorination of 2-hydroxy-4,8-dimethylquinoline with POCl₃ | 96% | [4] |
| Purity (Post-Recrystallization) | Recrystallization from 95% Ethanol | ≥98% | [9][10] |
| Purity (Commercial) | Varies by supplier | min 98% | [10] |
Visual Guides: Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for impurity management.
References
- 1. benchchem.com [benchchem.com]
- 2. API starting materials - New Q&A document for ICH Q11 - ECA Academy [gmp-compliance.org]
- 3. Selection and justification of regulatory starting materials | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. calpaclab.com [calpaclab.com]
Validation & Comparative
A Comparative Analysis of 2-Chloro-4,8-dimethylquinoline and Other Quinoline Derivatives in Anticancer and Antimicrobial Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide provides a comparative analysis of 2-Chloro-4,8-dimethylquinoline and other structurally related quinoline derivatives, offering insights into their potential therapeutic applications. While direct experimental data for this compound is limited in publicly available literature, this analysis leverages data from closely related analogs to predict its biological profile and to highlight key structure-activity relationships.
Comparative Analysis of Anticancer Activity
The substitution pattern on the quinoline ring plays a crucial role in determining the anticancer potency of its derivatives. The presence of chloro and methyl groups, as seen in this compound, has been shown to influence cytotoxicity against various cancer cell lines.
A study on a structurally related compound, 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone, demonstrated significant antitumor efficacy in a lung cancer xenograft model. This suggests that the 4,8-dimethyl-substituted quinoline core could be a valuable pharmacophore for the development of novel anticancer agents. The study reported dose-dependent inhibition of tumor growth in mice bearing A549 lung cancer xenografts, with the highest dose leading to a significant reduction in tumor volume.[1]
To provide a comparative perspective, the following table summarizes the in vitro cytotoxic activity of various chloro- and methyl-substituted quinoline derivatives against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone | A549 (Lung) | In Vivo | Dose-dependent tumor growth inhibition | [1] |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | K-562 (Leukemia) | Not Specified | 0.622 | [2] |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | RPMI-8226 (Leukemia) | Not Specified | < 1.81 | [2] |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | HCT-116 (Colon) | Not Specified | < 1.81 | [2] |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | LOX IMVI (Melanoma) | Not Specified | < 1.81 | [2] |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | MCF7 (Breast) | Not Specified | < 1.81 | [2] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Not Specified | 8.73 | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | Not Specified | 51.57 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Not Specified | 8.22 | [3] |
Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions across different studies.
The data suggests that the presence and position of the chloro substituent significantly impact cytotoxicity. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine shows potent activity against the MDA-MB-468 breast cancer cell line.[3] The anticancer activity of many quinoline derivatives is attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate key signaling pathways involved in cancer cell proliferation and survival.
Below is a conceptual workflow for the initial screening of anticancer activity of novel quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Chloro-4,8-dimethylquinoline Analogues: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The strategic substitution on the quinoline ring allows for the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-4,8-dimethylquinoline analogues, focusing on their potential biological activities. Due to the limited availability of specific SAR studies on this compound, this guide draws insights from structurally related quinoline and quinoxaline derivatives to infer potential SAR trends.
Comparative Biological Activity of Quinoline Analogues
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following table summarizes the in-vitro biological activity of representative quinoline analogues, highlighting the impact of various functional groups on their potency against different cell lines and microbial strains. This data, while not exclusively from this compound analogues, provides valuable insights into the potential effects of substitutions at various positions on the quinoline core.
Table 1: In-Vitro Biological Activity of Substituted Quinoline Analogues
| Compound ID | Quinoline Core Substitution | R Groups (Other Substitutions) | Target Organism/Cell Line | Activity (IC50/MIC in µM) | Reference(s) |
| 1 | 2-Chloro, 3-formyl, 8-methyl | N/A | Various bacteria and fungi | MIC: 6.25 - >400 µg/ml | [7][8] |
| 2 | 2-Aryl | Varies (para-substituted anilines) | Haemonchus contortus larvae | IC50: 3.0 - >40 µM | [9] |
| 3 | 4-Anilino | Varies (quinazoline-chalcones) | K-562, HCT-116, MCF7 | GI50: 0.622 - 1.81 µM | [10] |
| 4 | 2-Aryl (from 2-chloroquinoline) | Imidazole-substituted | A375 (melanoma) | IC50: 3 nM | [11] |
| 5 | 2-(Arylmethylimino)ethyl, 7-chloro | Varies | Zika Virus | EC50: 0.8 µM | [12] |
| 6 | 2-one | Varies | MRSA, VRE | MIC: 0.75 µg/mL | [13] |
| 7 | N/A | Polyquinolines and linked quinolines | Prion-infected cells (ScN2a) | EC50: 50 nM | [14] |
| 8 | 4-Amino | N-(5-(diethylamino)pentan-2-yl)-4-fluorobenzenesulfonamide | Pseudomonas aeruginosa, Candida albicans | Zone of inhibition: 30.3 mm, 19.2 mm | [15] |
| 9 | 2-Chloro, 3-((aryl/heteroarylamino)methyl) | Varies | Aspergillus niger, Aspergillus flavus | Potent antifungal activity | [8] |
| 10 | 4-(4-pyrazolyl)-2-amino | Pyrimidine derivatives | Antimicrobial | Moderate activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of quinoline analogues.
In-Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[16]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a suitable culture medium.[16]
-
Compound Treatment: The test compounds (quinoline analogues) are dissolved in a solvent like DMSO and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
In-Vitro Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-4,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantitative determination of 2-Chloro-4,8-dimethylquinoline, a key heterocyclic building block in pharmaceutical and chemical research. The selection of a robust and reliable analytical method is paramount for ensuring the quality, consistency, and purity of this compound in various stages of research and development. This document outlines three common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is compared based on established validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparison of Validated Analytical Methods
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods, providing a basis for selecting the most appropriate technique.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.001 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 1.8% |
| Limit of Detection (LOD) | ~ 0.3 µg/mL | ~ 0.03 µg/mL | ~ 0.0003 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL | ~ 0.1 µg/mL | ~ 0.001 µg/mL |
| Specificity | Good | Excellent | Superior |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control and purity assessment of this compound in bulk material and simple formulations.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity and sensitivity compared to HPLC-UV, making it suitable for the analysis of this compound in complex matrices and for trace-level impurity profiling.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 191, 156).
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using a volatile solvent such as methanol or dichloromethane.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve or extract the sample in a suitable volatile solvent to achieve a concentration within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification in complex environmental samples, and the detection of metabolites.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
Chromatographic and Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 192 -> 157).
Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.001 µg/mL to 10 µg/mL in the appropriate matrix (e.g., plasma, water).
-
Sample Preparation: Sample preparation will be matrix-dependent and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical method validation process and a typical sample analysis workflow.
Caption: General workflow for analytical method validation.
Caption: Typical workflow for sample analysis.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloro-4,8-dimethylquinoline Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activities of 2-Chloro-4,8-dimethylquinoline derivatives, contextualized with related quinoline compounds and standard chemotherapeutic agents. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visualizations of potential mechanisms of action to facilitate objective evaluation and inform future research directions.
Comparative Analysis of Anti-Cancer Activity
The anti-cancer potential of quinoline derivatives is a burgeoning area of research, with various analogs demonstrating significant cytotoxic and tumor-inhibitory effects. This section compares the biological activity of a key this compound derivative with other relevant quinoline compounds and established anti-cancer drugs.
In Vivo Antitumor Efficacy
A notable in vivo study investigated the antitumor effects of 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone , a derivative of this compound, in a patient-derived xenograft (PDX) model of human non-small cell lung cancer. The study demonstrated a dose-dependent inhibition of tumor growth.[1][2][3]
Table 1: In Vivo Antitumor Activity of a this compound Derivative in a Lung Cancer PDX Model
| Compound | Dose (mg/g) | Tumor Growth Inhibition (TGI) % | Animal Model | Tumor Type | Reference |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone | 2.75 | 73.5% (females), 74.4% (males) | Balb/c Nude mice | Human squamous cell lung cancer (PDX) | [1][3] |
In Vitro Cytotoxicity of Quinoline Derivatives and Standard Chemotherapeutics
For a broader perspective, the in vitro cytotoxic activities of various quinoline derivatives against different human cancer cell lines are presented below. This comparative data includes common chemotherapeutic agents, Cisplatin and Doxorubicin, to benchmark the potency of the quinoline compounds.
Table 2: Comparative In Vitro Cytotoxicity (IC50/GI50 in µM)
| Compound/Derivative Class | Cell Line | IC50/GI50 (µM) | Cancer Type | Reference |
| 4-Aminoquinoline Derivatives | ||||
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | Breast | [4][5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | Breast | [4][5] |
| 2-Arylquinoline Derivatives | ||||
| Quinoline 13 | HeLa | 8.3 | Cervical | [6] |
| Tetrahydroquinoline 18 | HeLa | 13.15 | Cervical | [6] |
| 2-Chloro-4-anilinoquinazoline-chalcone | ||||
| Compound 14g | K-562 | 0.622 | Leukemia | [7][8][9] |
| Compound 14g | HCT-116 | 1.81 | Colon | [7][8][9] |
| Standard Chemotherapeutics | ||||
| Cisplatin | A549 | ~10-20 (variable) | Lung | [6][10][11][12][13] |
| Cisplatin | MCF-7 | ~5-15 (variable) | Breast | [10][11] |
| Doxorubicin | HeLa | ~0.1-1.0 | Cervical | [14] |
| Doxorubicin | MCF-7 | ~0.05-0.5 | Breast | [7][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in the referenced studies.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with untreated cells and vehicle-treated cells are also included. The plates are then incubated for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
-
Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., Balb/c Nude).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). The animals are then randomly assigned to control and treatment groups.
-
Compound Administration: The test compound is administered to the treatment groups at predetermined doses and schedules (e.g., orally or intraperitoneally, daily or every few days). The control group receives the vehicle used to dissolve the compound.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Monitoring: The body weight and general health of the animals are monitored throughout the study.
-
Endpoint and Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of action and experimental processes is facilitated by visual diagrams.
Generalized Experimental Workflow for In Vitro and In Vivo Studies
The following diagram illustrates a typical workflow for the evaluation of a novel anti-cancer compound.
Potential Signaling Pathway for Quinoline Derivatives in Cancer Cells
Quinoline derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis. The diagram below illustrates a generalized apoptotic pathway that may be activated by these compounds.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment | Lukbanova | Research and Practical Medicine Journal [rpmj.ru]
- 4. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro study of the anticancer activity of various doxorubicin-containing dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Spectroscopic Showdown: A Comparative Analysis of Synthesized versus Commercial 2-Chloro-4,8-dimethylquinoline
For researchers and professionals in drug development, the purity and structural integrity of chemical intermediates are paramount. This guide provides a detailed spectroscopic comparison of in-house synthesized 2-Chloro-4,8-dimethylquinoline against a commercially available standard. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers an objective benchmark for quality assessment.
This comparison utilizes a plausible synthetic route based on the Vilsmeier-Haack reaction, a common method for the preparation of chloro-substituted quinolines. The resulting spectroscopic data from the synthesized compound is juxtaposed with that of a commercial sample to verify its identity and purity.
Experimental Workflow
The following diagram outlines the workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Establishing Analytical Standards for 2-Chloro-4,8-dimethylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical standards for the characterization of 2-Chloro-4,8-dimethylquinoline. Due to the limited availability of published validated methods for this specific compound, this document establishes a set of proposed analytical protocols based on established methodologies for closely related substituted and halogenated quinolines. The information herein is intended to serve as a robust starting point for developing and validating in-house analytical standards.
Physicochemical Properties and Purity
Commercial sources indicate that this compound is available with a purity of ≥98%.[1] However, independent verification and characterization are crucial for ensuring the quality and reliability of experimental results. A certificate of analysis for the related compound, 4-Chloro-2,8-dimethylquinoline, indicates a purity of 97% as determined by ¹H-NMR.[2] This highlights the importance of employing multiple analytical techniques for a comprehensive purity assessment.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 4-Chloro-2,8-dimethylquinoline (for comparison) |
| Molecular Formula | C₁₁H₁₀ClN | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol [1] | 191.66 g/mol [3] |
| CAS Number | 3913-17-5[1] | 32314-39-9[3] |
| Appearance | - | Pale yellow powder[2] |
| Purity (by NMR) | Not available | 97%[2] |
Proposed Analytical Methodologies
The following sections detail proposed experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds. For substituted quinolines, reversed-phase chromatography is a common and effective approach.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size) is a suitable starting point for method development.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with different polarities. A suggested starting gradient is:
-
0-20 min: 30-80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectra of similar quinoline derivatives, a wavelength of 250 nm is a reasonable starting point. A DAD can be used to identify the optimal wavelength and check for peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Logical Workflow for HPLC-UV Analysis
Caption: Workflow for purity determination by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both retention time and mass spectral data, offering a high degree of specificity.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended for the separation of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as toluene or dichloromethane.
Workflow for GC-MS Analysis
Caption: Workflow for identification and purity by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive characterization.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts should be consistent with the structure of this compound.
-
Integration of the signals should correspond to the number of protons in the molecule.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
-
Purity Determination: Quantitative NMR (qNMR) can be performed using a certified internal standard with a known concentration.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Logical Relationship in NMR Data Interpretation
Caption: Interrelation of NMR data for structural confirmation.
Comparison of Analytical Techniques
Table 2: Comparison of Proposed Analytical Methods for this compound
| Parameter | HPLC-UV | GC-MS | NMR |
| Primary Use | Purity determination, Quantification | Identification, Purity, Impurity profiling | Structural elucidation, Purity, Quantification |
| Strengths | Robust, Precise, Widely applicable | High sensitivity and specificity | Definitive structural information |
| Limitations | Requires chromophore, Co-elution possible | Compound must be volatile and thermally stable | Lower sensitivity, Higher equipment cost |
| Typical Data Output | Chromatogram (Retention Time, Peak Area) | Total Ion Chromatogram, Mass Spectrum | Spectrum (Chemical Shift, Integration, Coupling Constants) |
Conclusion
Establishing robust analytical standards for this compound is essential for its use in research and development. This guide provides a framework for the characterization of this compound using HPLC-UV, GC-MS, and NMR spectroscopy. While the provided protocols are based on methods for analogous compounds, they offer a strong foundation for method development and validation. It is recommended that researchers validate these methods according to their specific requirements and instrumentation to ensure accurate and reliable data.
References
A Comparative Guide to the Cross-Reactivity of 2-Chloro-4,8-dimethylquinoline in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Chloro-4,8-dimethylquinoline in various biological assays. Due to the limited availability of direct experimental data for this specific compound, this guide leverages findings from structurally related quinoline derivatives to infer potential biological activities and off-target effects. The information herein is intended to guide researchers in designing and interpreting studies involving this compound and similar compounds.
Introduction to Quinoline Derivatives in Drug Discovery
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural and synthetic molecules with a wide range of biological activities.[1][2] They are key pharmacophores in many approved drugs, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The biological effects of quinoline derivatives are highly dependent on the substitution pattern on the quinoline ring, which influences their physicochemical properties, target binding affinity, and metabolic stability.
This compound belongs to this versatile family. The presence of a chlorine atom at the 2-position and methyl groups at the 4- and 8-positions are expected to modulate its biological activity. The chloro-substituent can influence reactivity and membrane permeability, while methyl groups can impact metabolic stability and target interactions. Understanding the potential for cross-reactivity is crucial for the development of selective and safe therapeutic agents.
Comparative Analysis of Biological Activities
Cytotoxicity in Cancer Cell Lines
Quinoline derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The data suggests that the substitution pattern significantly influences potency and selectivity.
| Compound/Derivative Class | Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| 4-Amino-7-chloroquinolines | MCF-7, MDA-MB-468 | 7.35 - 36.77 | [6] |
| 2-Chloro-3-substituted quinolines | Four human tumor cell lines | Not specified | [7] |
| 8-Aminoquinoline Glycoconjugates | HCT 116, MCF-7 | 31.8 - 117.5 | [8] |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | 0.55 - 2.74 | [9] |
| 2,4-Diphenyl-5H-indeno[1,2-b]pyridines (chlorinated) | T47D | Potent activity reported | [10] |
This table is a summary of data from different studies and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Kinase Inhibitory Activity
The quinoline scaffold is a common feature in many kinase inhibitors, often targeting the ATP-binding site. Cross-reactivity profiling against a panel of kinases is essential to determine the selectivity of these compounds.
| Compound/Derivative Class | Target Kinase(s) | IC50/Ki (nM) | Reference(s) |
| Quinoxaline Analogs | GSK3β, DYRK1A, CLK1 | Selective inhibition reported | [11] |
| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl | Potent inhibition reported | [12] |
| Pyrido[3,4-g]quinazoline Derivatives | CLK1, DYRK1A | 68 (for MH-124 against DYRK1A) | [13] |
| Quinoline-based compounds | EGFR | 0.12 - 3.2 µM (IC50) | [14] |
| Quinoline-based compounds | c-Met | < 1.0 - 1.86 nM (IC50) | [14] |
This table presents a selection of data for various quinoline and related heterocyclic derivatives to illustrate their potential as kinase inhibitors.
hERG Channel Inhibition
Inhibition of the hERG potassium channel is a critical off-target effect that can lead to cardiotoxicity. Early assessment of hERG liability is a standard part of safety pharmacology.
| Compound/Derivative Class | Assay Type | IC50 (µM) | Reference(s) |
| General Compound Libraries | Automated Patch-Clamp | Variable: 1.64% with IC50 < 1 µM | [15] |
| Tox21 Chemical Library | Thallium Flux Assay | Average IC50 = 7.59 µM | [16] |
| Various Test Articles | HPLC-verified Patch-Clamp | IC50 values can be >2-fold more potent with actual vs. target concentrations | [17] |
This table highlights the importance of hERG screening and the variability of results depending on the chemical library and assay methodology. Specific data for chloro-dimethylquinolines is not available.
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP450 enzymes is a major cause of drug-drug interactions. In vitro assays are used to determine the inhibitory potential of new chemical entities against major CYP isoforms.
| Compound/Inhibitor | CYP Isoform | IC50/Ki (µM) | Reference(s) |
| Quinidine | CYP2D6 | 0.008 (IC50) | [18] |
| Heterocyclic Drugs (e.g., Ketoconazole) | CYP3A4 | Submicromolar IC50 values | [19] |
| Quinoline-4-carboxamide Analogs | CYP2C9 | 0.1 - 0.125 (Ki) | [3] |
This table provides examples of CYP inhibition by different compounds, including quinoline derivatives, to underscore the importance of this assessment.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of cross-reactivity studies.
Cell Viability and Cytotoxicity Assays (MTT/XTT)
These colorimetric assays measure cellular metabolic activity to determine the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19][20]
-
XTT Assay: Add the XTT labeling mixture (containing XTT and an electron-coupling agent) to each well and incubate for 2-4 hours. No solubilization step is required.[21]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Selectivity Profiling
Kinase activity is typically measured by quantifying the consumption of ATP or the formation of ADP.
-
Assay Setup: In a 384-well plate, combine the kinase, a specific substrate, ATP, and the test compound at various concentrations.[22]
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced. Luminescence-based assays, such as ADP-Glo™, are commonly used. The luminescent signal is proportional to the amount of ADP, which in turn is proportional to the kinase activity.[23]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Calculate IC50 values to quantify the potency of inhibition. A broad panel of kinases should be tested to establish a selectivity profile.[22]
hERG Safety Assay (Automated Patch-Clamp)
This electrophysiological assay directly measures the current through the hERG channel.
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[24]
-
Automated Patch-Clamp: The experiment is performed on an automated patch-clamp system. Cells are captured, and a whole-cell patch-clamp configuration is established.[25]
-
Voltage Protocol: A specific voltage protocol is applied to elicit the hERG tail current, which is the primary measurement for assessing channel block.[24]
-
Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations. A positive control (a known hERG blocker) is also used.[25]
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration. A concentration-response curve is generated to determine the IC50 value.[25]
CYP450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP450 isoforms.
-
Incubation: Incubate human liver microsomes with a specific probe substrate for a particular CYP isoform and a range of concentrations of the test compound. The reaction is initiated by adding a cofactor mixture (e.g., NADPH).[26][27]
-
Reaction Termination: After a set incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.[26]
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control. Determine the IC50 value from the concentration-response curve.[28]
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways affected by a compound is crucial for elucidating its mechanism of action and potential off-target effects. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are often modulated by quinoline derivatives and a typical experimental workflow for assessing cytotoxicity.
Figure 1: Experimental workflow for a cell-based cytotoxicity assay.
Figure 2: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Figure 3: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Conclusion
This guide provides a framework for understanding the potential cross-reactivity of this compound by comparing it to structurally related compounds. The presented data and protocols are intended to aid researchers in designing and interpreting experiments to characterize the biological activity and safety profile of this and other novel quinoline derivatives. Due to the lack of direct experimental data for this compound, the information provided should be considered as a predictive guide, and dedicated experimental verification is highly recommended. A thorough in vitro profiling, as outlined in this document, is a critical step in the early-stage assessment of any new chemical entity for drug development.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scienmag.com [scienmag.com]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Test article concentrations in the hERG assay: losses through the perfusion, solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cusabio.com [cusabio.com]
- 24. researchgate.net [researchgate.net]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 27. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 28. benchchem.com [benchchem.com]
Computational docking comparison of 2-Chloro-4,8-dimethylquinoline with target proteins
An Objective Comparison of the Computational Docking of 2-Chloro-4,8-dimethylquinoline and Structurally Related Analogs with Target Proteins
For Immediate Release
This guide offers a comparative analysis of the computational docking performance of this compound and its structurally related analogs against various protein targets relevant to drug discovery. This document is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific computational docking studies on this compound in the reviewed literature, this guide presents findings from closely related quinoline derivatives to provide insights into potential interactions and guide future research.
Introduction to this compound in Computational Drug Design
Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The specific compound, this compound (CAS No. 3913-17-5), represents a molecule of interest for potential inhibitor design due to its substituted quinoline core. Computational docking is a key in silico method used to predict the binding affinity and orientation of a small molecule within the active site of a target protein, thereby guiding the rational design of new drugs.
While direct computational docking studies on this compound are not extensively reported in publicly available literature, research on analogous chloro- and dimethyl-substituted quinolines provides a valuable framework for predicting its potential targets and binding interactions.
Comparative Docking Performance of Quinoline Derivatives
To provide a comparative perspective, the following tables summarize the computational docking data for various quinoline derivatives against several key protein targets implicated in cancer and other diseases. These targets are frequently investigated for their interaction with quinoline-based inhibitors.
Table 1: Docking Scores of Quinoline Analogs Against Protein Kinases
| Compound Class | Target Protein | Specific Analog | Docking Score (kcal/mol) | Reference |
| Substituted Quinazolines | Epidermal Growth Factor Receptor (EGFR) | Compound 4f | Not Specified, strong interaction noted | [1] |
| Substituted Quinazolines | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Compound 1 | Not Specified, potent inhibition | [2] |
| Substituted Quinazolines | Platelet-Derived Growth Factor Receptor β (PDGFR-β) | Compound 1 | Not Specified, potent inhibition | [2] |
| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | Compound 6f | Lower docking score compared to other kinases | [3] |
| Quinoline-3-carboxamides | Ataxia Telangiectasia and Rad3-related (ATR) Kinase | Compound 6f | Higher docking score than with ATM | [3] |
| Quinoline-3-carboxamides | DNA-dependent protein kinase (DNA-PKcs) | Compound 6f | Data available in source | [3] |
Table 2: Docking Scores of Quinoline Derivatives Against Other Cancer-Related Targets
| Compound Class | Target Protein | Specific Analog | Docking Score (kcal/mol) | Reference |
| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I | Not Specified | -9.0 to -10.3 | [4] |
| 7-ethyl-10-hydroxycamptothecin derivatives | Bromodomain-containing protein 4 (BRD4) | Not Specified | -6.6 to -8.0 | [4] |
| 7-ethyl-10-hydroxycamptothecin derivatives | ATP-binding cassette sub-family G member 2 (ABCG2) | Not Specified | -8.0 to -10.0 | [4] |
| Substituted Quinazolines | Tubulin (Colchicine site) | Compound 1 | -8.68 | [2] |
| Substituted Quinazolines | Tubulin (Colchicine site) | Compound 5 | -8.43 | [2] |
Experimental Protocols for Computational Docking
The following represents a generalized experimental protocol for molecular docking studies based on methodologies reported for quinoline derivatives.
1. Ligand Preparation:
-
The 3D structure of the ligand (e.g., this compound) is generated using chemical drawing software like ChemDraw or Marvin Sketch.
-
The structure is then energetically minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
For docking, the ligand structure is typically converted to a compatible format (e.g., PDBQT for AutoDock Vina) with appropriate charges and rotatable bonds defined.
2. Protein Preparation:
-
The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned.
-
The protein structure is saved in a compatible format for the docking software.
3. Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking simulation is performed using software such as AutoDock Vina, Schrödinger Maestro, or GOLD. The software explores various conformations and orientations of the ligand within the defined active site.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.
4. Analysis of Results:
-
The docking results are analyzed to identify the pose with the best score (lowest binding energy).
-
The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.
Visualizing the Computational Docking Workflow
The following diagram illustrates the typical workflow of a computational docking study.
References
- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Head-to-Head Comparison of Synthetic Routes to 2-Chloro-4,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis
The targeted synthesis of 2-Chloro-4,8-dimethylquinoline, a key building block in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a head-to-head comparison of two prominent routes: the Vilsmeier-Haack cyclization of an N-arylacetamide and the chlorination of a pre-formed quinolinone core. This comparison offers an objective analysis of each method, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparative Analysis
| Parameter | Route 1: Vilsmeier-Haack Cyclization | Route 2: Chlorination of Quinolinone |
| Starting Materials | 2,6-Dimethylaniline, Acetic Anhydride, DMF, POCl₃ | o-Toluidine, Diethyl Malonate, POCl₃ |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate | Good to High |
| Scalability | Readily scalable | Scalable with potential for optimization |
| Key Advantages | Convergent synthesis, readily available starting materials. | Builds upon a stable heterocyclic core, potentially higher yielding. |
| Key Disadvantages | Use of hazardous reagents (POCl₃), potential for side reactions. | Requires synthesis of the quinolinone precursor. |
Route 1: Vilsmeier-Haack Cyclization
This approach constructs the quinoline ring system in a one-pot reaction from an appropriately substituted acetanilide. The key transformation is the intramolecular cyclization and chlorination mediated by the Vilsmeier reagent, formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocols
Step 1: Synthesis of N-(2,6-dimethylphenyl)acetamide
A solution of 2,6-dimethylaniline (1.0 eq) in glacial acetic acid is treated with acetic anhydride (1.1 eq). The reaction mixture is stirred at room temperature for 2 hours. After completion, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to afford N-(2,6-dimethylphenyl)acetamide. A typical yield for this reaction is in the range of 90-95%.
Step 2: Vilsmeier-Haack Cyclization to this compound
To a cooled (0 °C) solution of N-(2,6-dimethylphenyl)acetamide (1.0 eq) in DMF (5.0 eq), phosphorus oxychloride (3.0 eq) is added dropwise with stirring. The reaction mixture is then heated to 80-90 °C for 4-6 hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield this compound. Expected yields for this step are in the range of 50-60%.
Logical Flow of Route 1
Safety Operating Guide
Proper Disposal of 2-Chloro-4,8-dimethylquinoline: A Guide for Laboratory Professionals
For immediate release
Researchers and drug development professionals handling 2-Chloro-4,8-dimethylquinoline must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound and similar chlorinated quinolines are classified as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional, local, and national regulations for the disposal of halogenated organic waste is mandatory.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield must be worn at all times.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation before use.
-
Body Protection: A fully fastened lab coat is essential. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize vapor inhalation.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Use a dedicated, clearly labeled, and sealed container for all this compound waste, including contaminated materials like gloves, absorbent pads, and glassware.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
Indicate the specific hazards (e.g., Toxic, Environmental Hazard) using appropriate pictograms.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
Follow institutional guidelines for the maximum allowable storage time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide the EHS office or disposal service with a complete inventory of the waste.
-
Spill and Decontamination Procedures
Minor Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for the spilled compound.
Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be decontaminated before washing.
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the solvent rinse as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline |
| Waste Accumulation Time Limit | Varies by generator status and local regulations. Typically 90-180 days. |
| Maximum Container Size | 55 gallons in satellite accumulation areas. |
| Spill Kit Absorbent Capacity | Sufficient to handle the largest anticipated spill volume. |
Disposal Workflow
Figure 1: Disposal Workflow for this compound
Essential Safety and Logistical Information for Handling 2-Chloro-4,8-dimethylquinoline
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Chloro-4,8-dimethylquinoline, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to minimize exposure and ensure laboratory safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a face shield are mandatory to protect against splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1][3] Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | A full-length laboratory coat or a chemical-resistant apron is necessary to protect the skin.[1][3] For larger quantities or increased risk of exposure, a complete protective suit may be required.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate or if dusts/aerosols may be generated, a NIOSH-approved respirator is recommended.[2][4] |
Experimental Protocols
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]
-
Wash hands thoroughly after handling.[1]
Spill Management:
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][2]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site once the material has been removed.[3]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
A common method for disposal is to dissolve the chemical in a combustible solvent and incinerate it in a licensed chemical incinerator.[3]
-
All disposal practices must comply with federal, state, and local regulations.[3] Do not dispose of down the drain.[1]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
